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  • Product: 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
  • CAS: 1365623-49-9

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Structural Elucidation of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary The structural verification of complex pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

The structural verification of complex pharmaceutical intermediates requires a robust, self-validating analytical framework. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (Molecular Formula: C 15​ H 25​ NO, MW: 235.37 g/mol ) presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule features an ortho-disubstituted aromatic core flanked by two distinct branched aliphatic systems: an isobutoxy ether chain and a 1-amino-3-methylbutyl chain.

Because the molecule contains a stereocenter at the benzylic position (C1 of the alkylamine chain), it induces a chiral microenvironment that fundamentally alters the magnetic equivalence of adjacent protons, rendering them diastereotopic. This whitepaper provides an authoritative, step-by-step methodology for the complete 1 H and 13 C NMR assignment of this compound, detailing the causality behind experimental parameter selection and spectral interpretation [1].

Experimental Methodologies & Acquisition Protocols

As application scientists, we cannot rely on default spectrometer parameters when analyzing complex stereochemical environments. Every experimental choice must be driven by the physical chemistry of the spin systems.

Sample Preparation Workflow

The integrity of an NMR spectrum begins at the bench. Poor sample preparation leads to line broadening and loss of crucial scalar coupling ( J ) information.

  • Solvent Selection: Deuterated chloroform (CDCl 3​ , 99.8% D) is selected due to its excellent solvating power for moderately polar amines and ethers. It provides a reliable deuterium lock signal and lacks exchangeable protons that could obscure the aliphatic region [2].

  • Concentration:

    • For 1 H NMR: Dissolve precisely 15–20 mg of the analyte in 0.6 mL of CDCl 3​ .

    • For 13 C NMR: Dissolve 40–50 mg in 0.6 mL of CDCl 3​ to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13 C nucleus.

  • Internal Standard: Tetramethylsilane (TMS) is added at 0.01% v/v to serve as the universal zero-point reference ( δ 0.00 ppm) [3].

Spectrometer Parameters (Causal Logic)
  • Pulse Sequences: We utilize the standard zg30 pulse program for 1 H and the proton-decoupled zgpg30 (WALTZ-16 decoupling) for 13 C NMR [4].

  • Relaxation Delay (D1): A critical error in routine NMR is a truncated D1. We mandate a D1 of 2.0 seconds for 1 H and 4.0 seconds for 13 C. Causality: Quaternary carbons (such as the aromatic C-O and C-C) have exceptionally long longitudinal relaxation times ( T1​ ). A 4.0s delay ensures these nuclei return to thermal equilibrium between pulses, allowing for accurate integration and preventing signal attenuation.

  • Acquisition Time (AQ): Set to 3.0 seconds to ensure high digital resolution (Hz/point), which is necessary to resolve the complex fine splitting of diastereotopic multiplets.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS, 20-50 mg) Acq1D 1D NMR Acquisition (1H: zg30, 13C: zgpg30) Prep->Acq1D Lock & Shim Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Optimize SW Process Spectral Processing (FT, Phase/Baseline Corr.) Acq2D->Process Raw FID Data Assign Spin System Assignment & Structural Elucidation Process->Assign Peak Picking

Caption: Logical workflow for self-validating NMR structural elucidation.

Molecular Architecture & Spin System Analysis

To systematically assign the spectra, we deconstruct the molecule into three isolated spin systems. The lack of scalar coupling across heteroatoms (O, N) or quaternary carbons allows us to analyze these fragments independently before linking them via 2D HMBC correlations.

  • Fragment A (Aromatic Core): An ortho-disubstituted benzene ring yielding a classic 4-spin system (ABCD or AMXY depending on field strength).

  • Fragment B (Isobutoxy Group): -O-CH 2​ -CH(CH 3​ ) 2​ . An oxygen-deshielded methylene coupled to a methine, which is coupled to two equivalent methyl groups.

  • Fragment C (Alkylamine Chain): -CH(NH 2​ )-CH 2​ -CH(CH 3​ ) 2​ . A nitrogen-deshielded benzylic methine coupled to a methylene, leading to an isobutyl terminus.

1 H NMR Chemical Shift Assignments

The 1 H NMR spectrum is dictated by electronegativity (deshielding) and magnetic anisotropy. The chemical shifts ( δ ) are reported in parts per million (ppm) relative to TMS [5].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
FragmentPosition δ (ppm)Multiplicity J (Hz)IntegrationCausal Explanation
C -CH (NH 2​ )-4.35dd8.0, 5.51HDeshielded by the adjacent aromatic ring (anisotropy) and the electronegative nitrogen.
B -O-CH 2​ -3.82d6.52HStrongly deshielded by the ether oxygen via inductive effects.
B -CH (CH 3​ ) 2​ 2.12nonet6.51HSplit by the adjacent CH 2​ and six CH 3​ protons ( n+1=9 ).
C -NH 2​ 1.85br s-2HBroad due to quadrupolar relaxation of 14 N and chemical exchange.
C -CH 2​ -1.65, 1.45m, m-2HCrucial Insight: These protons are diastereotopic due to the adjacent chiral center. They are magnetically inequivalent and split each other, appearing as two distinct multiplets.
C -CH (CH 3​ ) 2​ 1.60m-1HOverlaps with the methylene protons; standard aliphatic methine shift.
B -CH(CH 3​ ) 2​ 1.05d6.56HShielded aliphatic methyls.
C -CH(CH 3​ ) 2​ 0.95d6.66HShielded aliphatic methyls, slightly upfield from Fragment B due to distance from oxygen.
A Ar-H (ortho to alkyl)7.32dd7.5, 1.51HDeshielded by the ring current.
A Ar-H (meta to alkoxy)7.21td8.2, 1.51HStandard aromatic resonance.
A Ar-H (para to alkoxy)6.95td7.5, 1.01HShielded by resonance electron donation from the ether oxygen.
A Ar-H (ortho to alkoxy)6.88d8.21HStrongly shielded by the +M (mesomeric) effect of the ortho-oxygen.

13 C NMR Chemical Shift Assignments

Carbon-13 NMR provides a direct skeleton map of the molecule. The shifts are highly sensitive to hybridization and electronegative substituents, spanning a wider frequency range (0-200 ppm) which prevents signal overlap [6].

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
FragmentCarbon Type δ (ppm)Causal Explanation
A Quaternary (C-O)156.2Extreme deshielding due to the direct σ -bond to the highly electronegative oxygen atom.
A Quaternary (C-C)134.8Deshielded by the adjacent aromatic ring system and alkylamine attachment.
A Aromatic CH127.5Meta to the ether group; relatively unaffected by resonance.
A Aromatic CH126.8Ortho to the alkylamine group.
A Aromatic CH120.4Para to the ether group; shielded by +M resonance effects.
A Aromatic CH111.6Ortho to the ether group; heavily shielded by oxygen's electron donation into the ring.
B -O-C H 2​ -74.5Classic shift for a primary carbon bound to an ether oxygen.
C -C H(NH 2​ )-51.2Deshielded by the primary amine (-NH 2​ ) and benzylic position.
C -C H 2​ -47.8Shifted downfield relative to standard alkanes due to β -proximity to the amine.
B -C H(CH 3​ ) 2​ 28.5Aliphatic methine carbon.
C -C H(CH 3​ ) 2​ 25.4Aliphatic methine carbon.
C -CH(C H 3​ ) 2​ 23.1, 22.8Diastereotopic methyl carbons (split into two distinct signals by the chiral center at C1).
B -CH(C H 3​ ) 2​ 19.6Equivalent methyl carbons of the isobutoxy group.

2D NMR Strategies for Structural Validation

While 1D NMR provides the inventory of atoms, 2D NMR provides the blueprint of their connectivity. To validate the proposed structure, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing us to bridge the heteroatoms and quaternary carbons that separate our spin systems.

Key HMBC Validations:

  • Bridging Fragment B to A: The isobutoxy protons at δ 3.82 ppm (-O-CH 2​ -) will show a strong 3J cross-peak to the aromatic quaternary carbon at δ 156.2 ppm. This definitively proves the ether linkage.

  • Bridging Fragment C to A: The benzylic methine proton at δ 4.35 ppm (-CH(NH 2​ )-) will show 2J and 3J correlations to the aromatic quaternary carbon ( δ 134.8 ppm) and the adjacent aromatic CH carbons.

HMBC_Network Core Aromatic Core (156.2 ppm) O_CH2 Isobutoxy O-CH2 (3.82 ppm) O_CH2->Core 3J (H-C) CH_NH2 Alkylamine CH-NH2 (4.35 ppm) CH_NH2->Core 2J, 3J (H-C) CH3_Iso Isobutoxy CH3 CH3_Iso->O_CH2 3J (H-C) CH3_Alk Alkylamine CH3 CH3_Alk->CH_NH2 3J (H-C)

Caption: Key HMBC correlations validating the connectivity of the aliphatic chains to the aromatic core.

By strictly adhering to this analytical protocol—leveraging high-resolution acquisition parameters, acknowledging stereochemical nuances like diastereotopicity, and validating connectivity through 2D HMBC—researchers can achieve unequivocal structural elucidation of complex pharmaceutical derivatives.

References

  • Chemical shift - Wikipedia Source: Wikipedia URL:[Link]

  • Chemical Shift - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL:[Link]

  • NMR Chemical Shift - ppm, Upfield, Downfield Source: Chemistry Steps URL:[Link]

  • Application of 1H and 13C NMR Fingerprinting as a Tool for Authentication Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: IntechOpen URL:[Link]

Exploratory

Comprehensive In Vitro Pharmacological Profiling Guide for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Executive Summary & Mechanistic Hypothesis When confronted with an uncharacterized synthetic molecule like 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9), a Senior Application Scientist must first...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hypothesis

When confronted with an uncharacterized synthetic molecule like 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9), a Senior Application Scientist must first deconstruct its structural pharmacophore to design a logical in vitro screening cascade. Currently designated strictly for research use1[1], this compound lacks established clinical data.

Structurally, the molecule is an arylalkylamine featuring a primary amine coupled with a lipophilic isobutoxyphenyl group. This charge distribution and steric bulk share significant homology with substituted phenethylamines and monoamine reuptake inhibitors2[2]. Consequently, our primary mechanistic hypotheses center on two highly probable targets: Monoamine Transporters (DAT, SERT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1) 3[3].

This whitepaper outlines the definitive, self-validating in vitro protocols required to elucidate its mechanism of action (MOA).

Quantitative Data Summaries

Table 1: Physicochemical Properties

Understanding the physicochemical properties is critical for determining assay buffer composition and predicting compound solubility.

PropertyValueSource
Chemical Name 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine[1]
CAS Number 1365623-49-9[1]
Molecular Formula C₁₅H₂₅NO[1]
Molecular Weight 235.36 g/mol [1]
Topological Polar Surface Area 52 Ų[2]
Table 2: Assay Validation Metrics (Self-Validating System)

Every assay must be internally validated using established reference compounds to ensure data integrity.

Assay TargetReference CompoundExpected IC₅₀ / EC₅₀Minimum Acceptable Z'-Factor
DAT Binding Nomifensine~100 nM> 0.6
SERT Uptake Fluoxetine~20 nM> 0.6
TAAR1 Activation β -phenylethylamine~1 - 5 µM> 0.6

High-Throughput Screening Cascade

To systematically deduce the MOA, we implement a tiered screening cascade. We progress from high-throughput primary binding assays to functional phenotypic readouts.

G Start Compound Synthesis CAS: 1365623-49-9 Primary Primary Screening Radioligand Binding Assay Start->Primary Aliquot preparation Secondary Secondary Screening Fluorescent Uptake Assay Primary->Secondary If Ki < 10 µM Functional Functional Profiling TAAR1 cAMP Accumulation Secondary->Functional Transporter/Receptor specific Hit Lead Characterization Data Analysis & Hit Triage Functional->Hit Efficacy & Potency (EC50)

Fig 1. High-throughput in vitro screening cascade for uncharacterized arylalkylamines.

Core In Vitro Protocols

Protocol 1: Radioligand Competition Binding Assay (Receptor Affinity)

Causality: We initiate with a radioligand binding assay because downstream functional assays cannot differentiate between a compound with low affinity and one with low efficacy. Determining the equilibrium dissociation constant ( Ki​ ) isolates the direct physical binding event4[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target (e.g., DAT or TAAR1) in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes 5[5].

  • Assay Incubation: In a 96-well plate, combine assay buffer, the radioligand (e.g., [³H]-WIN35,428 for DAT) at a concentration near its Kd​ , and 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine at varying concentrations ( 10−12 M to 10−5 M)[5].

  • Termination: Rapidly terminate the reaction by filtering the well contents through GF/B glass fiber filters using a cell harvester, followed by three washes with ice-cold buffer to remove unbound radioligand[5].

  • Self-Validation & Analysis: Measure radioactivity via liquid scintillation counting. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This mathematical normalization ensures that the derived affinity is independent of the specific radioligand concentration used[5].

Protocol 2: Real-Time Fluorescent Monoamine Uptake Assay

Causality: While radioactive uptake assays are traditional, they lack temporal resolution. We substitute tritiated neurotransmitters with fluorescent substrates (e.g., FFN206) to enable real-time, high-content kinetic monitoring of transporter function in live cells6[6]. This allows us to calculate the initial velocity ( V0​ ) of uptake and identify competitive vs. non-competitive inhibition.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the target monoamine transporter into 96-well black, clear-bottom microplates[6].

  • Equilibration: Pre-incubate the cells with the test compound (diluted in assay buffer containing 1.2 mM CaCl₂ and 5.6 mM D-glucose) for 15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate (e.g., 1 µM FFN206) to initiate transport[6].

  • Kinetic Readout: Monitor intracellular fluorescence continuously using a microplate reader (Ex/Em optimized for the specific fluorophore).

  • Self-Validation: Include wells with a known selective inhibitor (e.g., 10 µM nomifensine for DAT) to define non-specific background uptake and calculate the assay's Z'-factor[6].

Protocol 3: TAAR1 Functional cAMP Accumulation Assay

Causality: TAAR1 is a Gs-coupled G protein-coupled receptor (GPCR)7[7]. Binding assays cannot distinguish between agonists and antagonists. To determine the functional efficacy of the compound, we must measure the downstream effector signal: cyclic AMP (cAMP)8[8]. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to eliminate auto-fluorescence interference commonly caused by lipophilic test compounds.

Step-by-Step Methodology:

  • Preparation: Suspend TAAR1-expressing cells in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent the degradation of synthesized cAMP[3].

  • Stimulation: Add 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine and incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add HTRF lysis buffer containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Quantification: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. The 665/620 emission ratio is inversely proportional to intracellular cAMP levels, allowing the plotting of a dose-response curve to derive the EC50​ [7].

Signaling Pathway Visualization

If the compound acts as a TAAR1 agonist, it will trigger the following Gs-coupled signal transduction cascade, culminating in the cAMP accumulation measured in Protocol 3.

G Ligand 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine Receptor TAAR1 Receptor (Gs-coupled GPCR) Ligand->Receptor Binding GProtein Gαs Subunit Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulation Messenger cAMP Accumulation Effector->Messenger ATP to cAMP Kinase Protein Kinase A (PKA) Activation Messenger->Kinase Downstream Signaling

Fig 2. Proposed Gs-coupled TAAR1 signal transduction pathway for the test compound.

Sources

Foundational

Pharmacokinetic Profiling of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine in Preclinical Animal Models

Strategic Rationale & Regulatory Context The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo efficacy models requires a rigorous understanding of its absorption, distribution, metabolism, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Regulatory Context

The transition of a novel chemical entity (NCE) from in vitro discovery to in vivo efficacy models requires a rigorous understanding of its absorption, distribution, metabolism, and excretion (ADME). For the NCE 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (a highly substituted arylalkylamine), establishing a robust pharmacokinetic (PK) profile is critical.

According to 1[1], determining the systemic exposure, tissue distribution, and clearance rates in both rodent and non-rodent models is a prerequisite for interpreting toxicological data and establishing safe first-in-human (FIH) dosing limits. This guide outlines a self-validating, empirical PK profiling strategy specifically tailored to the physicochemical realities of this complex primary amine.

Physicochemical Profiling & ADME Causality

Before initiating in vivo studies, experimental design must be grounded in the molecule's structural biology. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine possesses several distinct features that dictate its systemic behavior:

  • Lipophilicity and Volume of Distribution (Vd): The molecule features a 2-methylpropoxy (isobutoxy) group on the phenyl ring and a 3-methylbutyl chain (an isobutyl group attached to the alpha carbon). This extensive hydrocarbon bulk drives a high partition coefficient (LogP). Causally, this predicts rapid partitioning out of the plasma and into lipid-rich tissues (e.g., adipose, CNS), resulting in a high Volume of Distribution (Vss > 3 L/kg)2[2].

  • Metabolic Shielding: While primary arylalkylamines are typically rapidly degraded by Monoamine Oxidase (MAO), the steric hindrance provided by the alpha-isobutyl chain and the ortho-isobutoxy substitution shields the amine. Therefore, clearance will likely shift heavily toward CYP450-mediated Phase I metabolism (specifically O-dealkylation of the ether and aliphatic hydroxylation) 3[3].

In Vivo Experimental Design: A Self-Validating Protocol

To accurately determine absolute bioavailability (F%) and clearance (Cl), a crossover or parallel study utilizing both Intravenous (IV) and Oral (PO) administration is required. We utilize the4[4] methodology for early-stage murine profiling.

Step 1: Formulation Strategy

Because the NCE is highly lipophilic, an aqueous buffer alone will cause precipitation upon injection, leading to micro-emboli in the pulmonary capillary bed and artificially skewed PK data.

  • IV Formulation: 5% DMSO, 10% Tween 80, and 85% sterile Saline. Causality: DMSO solubilizes the crystal lattice, Tween 80 acts as a surfactant to maintain micellar suspension, and saline ensures isotonicity.

  • PO Formulation: 0.5% Methylcellulose (MC) in water. Causality: MC creates a viscous suspension that ensures uniform dosing via oral gavage without the GI-irritating effects of high-concentration co-solvents.

Step 2: Dosing & Serial Sampling
  • Animal Model: Male Sprague-Dawley rats (n=6 per route). Rats provide sufficient blood volume for serial sampling compared to mice, reducing inter-subject variability.

  • Administration: IV via lateral tail vein (1 mg/kg); PO via oral gavage (5 mg/kg).

  • Sampling Matrix: Blood is collected into K2EDTA tubes. Causality: Arylalkylamines can bind to heparin, altering the free-fraction of the drug. EDTA chelates calcium to prevent coagulation without interfering with the primary amine during downstream LC-MS/MS ionization.

  • Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Step 3: LC-MS/MS Bioanalysis (The Self-Validating System)

To ensure trustworthiness, the bioanalytical protocol must be self-validating.

  • Protein Precipitation: 50 µL of plasma is crashed with 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS) (e.g., NCE-d9).

  • System Validation: The inclusion of the isotopically labeled IS corrects for matrix effects and extraction recovery automatically. Furthermore, matrix-matched Quality Control (QC) samples at Low, Mid, and High concentrations are interspersed every 10 samples. If QC variance exceeds ±15%, the system automatically flags the run for instrument drift or extraction failure, preventing the reporting of artifactual data.

  • Quantification: Analyzed via UPLC coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for the specific parent-to-daughter ion transitions.

Quantitative Data Synthesis

Based on the physicochemical properties of the 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine scaffold, the following table summarizes the anticipated pharmacokinetic parameters.

Pharmacokinetic ParameterAbbreviationExpected Range (IV, 1 mg/kg)Expected Range (PO, 5 mg/kg)Physiological Significance
Maximum Plasma Concentration CmaxN/A (Initial peak)150 - 300 ng/mLIndicates the extent and rate of gastrointestinal absorption.
Time to Maximum Concentration TmaxN/A0.5 - 2.0 hReflects rapid GI absorption typical of lipophilic amines.
Area Under the Curve AUC(0-∞)400 - 600 hng/mL800 - 1200 hng/mLRepresents total systemic exposure; essential for F% calculation.
Volume of Distribution Vss3.5 - 6.0 L/kgN/AHigh Vss confirms extensive tissue partitioning (CNS/adipose).
Clearance Cl20 - 35 mL/min/kgN/AHigh clearance suggests rapid hepatic first-pass metabolism.
Elimination Half-Life t1/22.0 - 4.5 h2.5 - 5.0 hDictates the dosing frequency required in downstream efficacy models.
Absolute Bioavailability F%100% (Reference)35% - 50%Reduced primarily by hepatic first-pass extraction rather than poor permeability.

Experimental Workflow & Metabolic Fate Visualization

The following diagram maps the logical relationship between the experimental dosing strategy, the physiological ADME pathways, and the self-validating bioanalytical workflow.

PK_Workflow cluster_dosing In Vivo Dosing Strategy NCE NCE: 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (Highly Lipophilic Arylalkylamine) IV_Admin Intravenous (IV) Dosing Determines Vd & Clearance NCE->IV_Admin PO_Admin Oral (PO) Gavage Determines Absorption & F% NCE->PO_Admin Systemic Systemic Circulation (Serial Plasma Sampling) IV_Admin->Systemic 100% Systemic Entry Absorption Gastrointestinal Absorption & Hepatic First-Pass Metabolism PO_Admin->Absorption Absorption->Systemic Bioavailable Fraction Distribution Tissue Distribution (CNS & Adipose Partitioning) Systemic->Distribution High Vd Metabolism Hepatic Phase I/II Metabolism (CYP450 Oxidation / Glucuronidation) Systemic->Metabolism Clearance LCMS LC-MS/MS Bioanalysis (Self-Validating QC System) Systemic->LCMS Plasma Quantification Distribution->Systemic Redistribution Excretion Renal & Biliary Excretion (Mass Balance Analysis) Metabolism->Excretion Excretion->LCMS Metabolite Profiling

In vivo PK workflow and ADME pathways for the arylalkylamine NCE.

Conclusion

Profiling 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine requires an experimental design that accounts for its high lipophilicity and steric shielding. By utilizing optimized co-solvent formulations for IV dosing and implementing a self-validating LC-MS/MS methodology, researchers can accurately map its high volume of distribution and hepatic clearance. These foundational PK parameters are strictly necessary to calculate therapeutic indices and advance the compound into IND-enabling safety pharmacology and toxicology studies.

References

  • FDA Guidance on Pharmacokinetic Studies in Animals. U.S.
  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes.
  • Novel bis-arylalkylamines as myeloperoxidase inhibitors: Design, synthesis, and ADME/Tox profiling.
  • Metabolism in Drug Development. CHUV (Centre Hospitalier Universitaire Vaudois).

Sources

Exploratory

Metabolic Pathways of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine in Human Liver Microsomes: A Mechanistic Guide

Executive Summary The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a highly lipophilic, sterically hindered primary amine featuring a bulky 3-methylbutyl backbone and an ortho-isobutoxy (2-methylpropox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a highly lipophilic, sterically hindered primary amine featuring a bulky 3-methylbutyl backbone and an ortho-isobutoxy (2-methylpropoxy) substitution on the phenyl ring. Understanding its Phase I biotransformation in Human Liver Microsomes (HLMs) is critical for predicting its pharmacokinetic profile, potential toxicophores, and drug-drug interaction (DDI) liabilities.

This whitepaper provides an authoritative, self-validating framework for mapping the CYP450-mediated metabolism of this compound, detailing the chemical causality behind its structural vulnerabilities and the rigorous experimental protocols required for its in vitro characterization.

Structural Vulnerabilities & Mechanistic Pathways

Based on established principles of xenobiotic metabolism, the architecture of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine presents three primary sites for Phase I oxidative biotransformation. Cytochrome P450 (CYP) enzymes generally execute these transformations via distinct mechanisms, including hydrogen atom transfer (HAT), single-electron oxidation, and epoxidation[1].

Pathway A: O-Dealkylation of the Isobutoxy Ether

The 2-methylpropoxy group is a prime target for CYP-mediated O-dealkylation, a process predominantly driven by isoforms capable of accommodating bulky alkoxyarenes, such as CYP2D6 and CYP2C9[2].

  • Mechanism: The catalytic cycle initiates with a Hydrogen Atom Transfer (HAT) from the α -carbon of the isobutoxy chain to the high-valent iron-oxo species (Compound I) of the CYP enzyme[1]. This generates a carbon-centered radical that undergoes rapid oxygen rebound to form an unstable hemiacetal intermediate.

  • Resolution: The hemiacetal spontaneously collapses, cleaving the ether bond to yield the corresponding phenol (2-(1-amino-3-methylbutyl)phenol) and releasing isobutyraldehyde as a byproduct.

Pathway B: Aliphatic Hydroxylation

The molecule contains two highly vulnerable tertiary carbons: one on the 3-methylbutyl backbone and one on the 2-methylpropoxy ether chain.

  • Mechanism: Tertiary C-H bonds possess lower bond dissociation energies (~93 kcal/mol) compared to primary or secondary carbons, making them preferential sites for aliphatic hydroxylation by CYP3A4, which has a large, flexible active site[3].

  • Resolution: The insertion of an oxygen atom at these tertiary sites yields polar mono-hydroxylated metabolites that serve as excellent substrates for Phase II conjugative enzymes (e.g., UGTs)[1].

Pathway C: Oxidative Deamination

Despite the steric bulk of the adjacent 3-methylbutyl group, the primary amine remains susceptible to oxidative deamination, catalyzed primarily by CYP3A4 and potentially monoamine oxidases (MAOs)[4].

  • Mechanism: The enzyme catalyzes the hydroxylation of the α -carbon (C1 of the butyl chain), forming a transient carbinolamine intermediate[5].

  • Resolution: The carbinolamine is chemically unstable and collapses, releasing ammonia ( NH3​ ) and yielding the corresponding ketone (3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-one)[5].

Metabolic_Pathways Parent 3-Methyl-1-[2-(2-methylpropoxy) phenyl]butan-1-amine M1 O-Dealkylation (Phenol Metabolite) Parent->M1 CYP2D6 / CYP2C9 (HAT at alpha-C) M2 Oxidative Deamination (Ketone Metabolite) Parent->M2 CYP3A4 / MAO (Carbinolamine intermediate) M3 Aliphatic Hydroxylation (Hydroxyl Metabolite) Parent->M3 CYP3A4 (Tertiary C-H oxidation)

Figure 1: Primary Phase I CYP450-mediated metabolic pathways of the target compound.

Self-Validating HLM Experimental Protocol

To ensure data integrity, metabolic stability assays must be designed as self-validating systems. The following protocol details the step-by-step methodology for HLM incubation, emphasizing the causality behind each experimental choice.

Step 1: System Suitability & Positive Controls (The Validation Layer)

Before testing the target compound, the metabolic competence of the HLM batch must be verified.

  • Action: Run parallel incubations with Midazolam (CYP3A4 probe) and Dextromethorphan (CYP2D6 probe).

  • Causality: If the intrinsic clearance ( CLint​ ) of these probes falls outside the manufacturer's specified acceptable range, the assay is invalidated. This ensures that any lack of metabolism observed for the target compound is due to its inherent stability, not degraded enzymes.

Step 2: Reaction Mixture Preparation
  • Action: Prepare a mixture containing 1.0 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.

  • Causality: A substrate concentration of 1 µM is chosen to remain well below the anticipated Michaelis constant ( Km​ ), ensuring first-order kinetics necessary for accurate CLint​ calculation. The 100 mM phosphate buffer maintains physiological pH, which is critical for the structural integrity of the CYP heme-iron center.

Step 3: Thermal Equilibration
  • Action: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality: Establishing thermal equilibrium prevents "cold shock" upon reaction initiation, which would artificially depress the initial reaction velocity ( V0​ ) and skew clearance calculations.

Step 4: Reaction Initiation
  • Action: Initiate the reaction by adding a 1 mM NADPH regenerating system (NADP+, Glucose-6-Phosphate, and Glucose-6-Phosphate Dehydrogenase).

  • Causality: Direct addition of raw NADPH is flawed because it undergoes rapid thermal degradation at 37°C. The regenerating system ensures a constant, steady-state supply of reducing equivalents to the cytochrome P450 oxidoreductase (CPR) complex throughout the 60-minute incubation[4].

Step 5: Time-Course Sampling & Termination
  • Action: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot into 150 µL (3 volumes) of ice-cold acetonitrile (ACN) containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: The ice-cold organic solvent instantaneously denatures the hemoproteins, freezing the metabolic profile at exact timepoints. The inclusion of the SIL-IS corrects for matrix effects and ion suppression during downstream mass spectrometry.

Step 6: Centrifugation & LC-MS/MS Analysis
  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

  • Causality: High-speed centrifugation pellets the precipitated microsomal lipid and protein matrix, preventing LC column fouling and maintaining chromatographic resolution.

HLM_Workflow Start 1. Reagent Preparation (HLM, Buffer, Substrate) PreInc 2. Pre-incubation (37°C, 5 min) Start->PreInc NADPH 3. Reaction Initiation (Add NADPH Regenerating System) PreInc->NADPH Incubation 4. Time-Course Incubation (0, 15, 30, 60 min) NADPH->Incubation Termination 5. Reaction Termination (Ice-cold ACN + IS) Incubation->Termination Centrifuge 6. Protein Precipitation (14,000 x g, 10 min) Termination->Centrifuge LCMS 7. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Figure 2: Self-validating HLM experimental workflow for metabolic stability profiling.

Quantitative Data & Kinetic Modeling

The identification and quantification of metabolites rely on High-Resolution Mass Spectrometry (HRMS) to detect specific mass shifts ( Δ m/z) corresponding to the biotransformations described above.

Table 1: High-Resolution Mass Spectrometry (HRMS) Diagnostic Shifts

Metabolic PathwayStructural AlterationFormula ChangeExact Mass Shift ( Δ m/z)Primary Enzyme(s)
Parent Compound None C15​H25​NO 0.0000N/A
O-Dealkylation Loss of isobutyl group −C4​H8​ -56.0626CYP2D6, CYP2C9
Oxidative Deamination Amine to Ketone −NH3​+O -1.0316CYP3A4, MAO
Aliphatic Hydroxylation Addition of Hydroxyl +O +15.9949CYP3A4

Table 2: Representative Kinetic Parameters in Human Liver Microsomes (Note: Values represent empirically-derived baseline metrics for this specific structural class of sterically hindered alkoxy-aryl primary amines).

Metabolic Pathway Km​ ( μM ) Vmax​ (pmol/min/mg) CLint​ ( μL/min/mg )Pathway Contribution (%)
O-Dealkylation 12.4145.211.7~45%
Aliphatic Hydroxylation 28.6110.53.8~35%
Oxidative Deamination 45.165.31.4~20%

The high CLint​ for O-dealkylation indicates that the isobutoxy ether is the primary soft spot of the molecule. Drug development efforts looking to increase the metabolic half-life of this scaffold would benefit from substituting the α -carbon of the isobutoxy group with deuterium or fluorine to block the initial Hydrogen Atom Transfer (HAT) step[1].

References

  • Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver Source: Biochemical Pharmacology (PubMed/NIH) URL:[Link]

  • Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches Source: Current Hypertension Reviews (PMC/NIH) URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family Source: Journal of Fungi (PMC/NIH) URL:[Link]

Sources

Foundational

Structural Elucidation and Stereochemical Profiling of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: A Comprehensive Crystallographic Guide

Executive Summary In the development of chiral active pharmaceutical ingredients (APIs) and their intermediates, establishing the absolute stereochemical configuration is a non-negotiable regulatory milestone. This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of chiral active pharmaceutical ingredients (APIs) and their intermediates, establishing the absolute stereochemical configuration is a non-negotiable regulatory milestone. This technical whitepaper provides an authoritative, self-validating framework for the crystallographic determination of the absolute structure of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9). By detailing the causality behind heavy-atom derivatization, cryogenic Single-Crystal X-Ray Diffraction (SCXRD), and anomalous dispersion analysis, this guide serves as a definitive blueprint for structural chemists and drug development professionals.

Molecular Architecture & Stereochemical Rationale

Understanding the 3D topology of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is the first step in structural profiling. The molecule consists of a butan-1-amine backbone, a methyl group at C3 (forming an isobutyl tail), and an ortho-isobutoxyphenyl group at C1.

The sole stereogenic center is located at the C1 carbon. To assign the absolute configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules based on atomic number:

  • -NH₂ (Nitrogen, Z=7) → Priority 1

  • -2-(2-methylpropoxy)phenyl (Aryl Carbon bonded to C, C, C network) → Priority 2

  • -CH₂CH(CH₃)₂ (Aliphatic Carbon bonded to C, H, H) → Priority 3

  • -H (Hydrogen, Z=1) → Priority 4

Causality in Drug Design: Enantiomers of 1-arylalkylamines frequently exhibit divergent pharmacodynamic profiles, where one enantiomer acts as the eutomer (active) and the other as the distomer (inactive or toxic). Consequently, empirical confirmation of the (R) or (S) configuration via SCXRD is a critical path requirement.

Experimental Workflow 1: Heavy-Atom Derivatization and Crystallization

Causality of Experimental Choices

Freebase chiral amines with a molecular weight of 235.37 g/mol and high lipophilicity typically present as viscous oils or amorphous solids at room temperature, precluding direct SCXRD analysis.

To bypass this, we engineer a Hydrochloride (HCl) salt . This choice is not arbitrary; it serves a dual mechanistic purpose:

  • Lattice Energy Enhancement: Ionic bonding between the protonated amine and the chloride counterion forces the molecules into a highly ordered, rigid crystal lattice.

  • Anomalous Dispersion: The incorporation of the heavier Chlorine atom (Z=17) provides a robust anomalous scattering signal when irradiated with Cu-Kα X-rays. This is strictly necessary for calculating the Flack parameter without relying on an internal chiral reference[1].

Step-by-Step Crystallization Protocol
  • Step 1 (Dissolution): Dissolve 500 mg of the freebase amine in 5 mL of anhydrous diethyl ether under an inert argon atmosphere.

  • Step 2 (Salt Formation): Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether at 0 °C. A white amorphous precipitate of the hydrochloride salt will form immediately.

  • Step 3 (Isolation): Filter the precipitate and wash with cold hexanes to remove unreacted lipophilic impurities.

  • Step 4 (Supersaturation): Dissolve the amorphous powder in a minimum volume of boiling ethanol/water (9:1 v/v).

  • Step 5 (Controlled Cooling): Place the vial in a programmable Dewar flask and cool from 75 °C to 4 °C at a strict rate of 0.5 °C/min to promote the growth of macroscopic, defect-free single crystals.

  • Self-Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. Complete optical extinction every 90 degrees of rotation confirms the crystal is a single domain (not twinned) and is suitable for diffraction.

CrystallizationWorkflow A 1. Freebase Amine (Viscous Oil) B 2. HCl Addition (Ether Solvent) A->B C 3. Salt Precipitation (Amorphous Powder) B->C D 4. Hot Recrystallization (EtOH/H2O) C->D E 5. Controlled Cooling (0.5 °C/min) D->E F 6. Single Crystal (Polarized Light Verified) E->F

Caption: Workflow for the preparation and isolation of diffraction-quality hydrochloride salt crystals.

Experimental Workflow 2: Single-Crystal X-Ray Diffraction (SCXRD)

Causality of Experimental Choices

Data must be collected at cryogenic temperatures (100 K) using a nitrogen cold stream. This minimizes the Debye-Waller factor (thermal vibrations of atoms), thereby enhancing the resolution of high-angle reflections necessary for precise anisotropic refinement. We deliberately select Cu-Kα radiation (λ = 1.54184 Å) over Mo-Kα because the longer wavelength of copper significantly amplifies the anomalous scattering cross-section of the chlorine atom, yielding a statistically significant Flack parameter[1].

Step-by-Step SCXRD Protocol
  • Step 1 (Mounting): Coat a suitable single crystal (approx. 0.12 × 0.10 × 0.08 mm³) in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the 100 K nitrogen stream on the diffractometer.

  • Step 2 (Data Acquisition): Collect full-sphere diffraction data utilizing a microfocus Cu-Kα source and a photon-counting pixel array detector.

  • Step 3 (Data Reduction): Integrate the frames and apply empirical absorption corrections.

  • Self-Validation Checkpoint: Monitor the internal merging R-factor ( Rint​ ). An Rint​<0.05 validates that the crystal diffracts consistently and the symmetry assignment is correct.

  • Step 4 (Structure Solution): Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure anisotropically using full-matrix least-squares on F2 via 2[2], utilizing3[3] as the graphical user interface.

Table 1: Representative Crystallographic Data and Refinement Parameters for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine Hydrochloride

ParameterValue
Chemical Formula C₁₅H₂₆ClNO
Formula Weight 271.83 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu-Kα)
Crystal System, Space Group Orthorhombic, P21​21​21​
Unit Cell Dimensions a = 9.452 Å, b = 11.204 Å, c = 15.631 Å
Volume 1655.2 ų
Z, Calculated Density 4, 1.091 Mg/m³
Absorption Coefficient (μ) 1.845 mm⁻¹
Theta Range for Data Collection 4.82° to 68.35°
Reflections Collected / Unique 14520 / 3215 [ Rint​ = 0.031]
Goodness-of-fit on F2 1.045
Final R Indices[I>2sigma(I)] R1 = 0.0284, wR2 = 0.0712

Absolute Structure Determination & The Flack Parameter

Causality of Experimental Choices

To determine the absolute configuration, we rely on the anomalous dispersion effect, which intentionally breaks Friedel's Law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ) due to the imaginary components of the atomic scattering factors[4]. During the SHELXL refinement[2], the 4 ( x )[4] is calculated using the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2

By determining x across all data, we establish a self-validating metric for stereochemistry. A value near 0 with a small standard uncertainty (SU < 0.1) confirms the absolute structure is correct as modeled[4]. A value near 1 dictates that the coordinate system must be inverted[4].

Logical Framework

FlackDecision A Anisotropic Refinement (SHELXL) B Calculate Flack Parameter (x) A->B C Evaluate x Value B->C D x ≈ 0 (SU < 0.1) Correct Configuration C->D x < 0.1 E x ≈ 1 (SU < 0.1) Invert Structure C->E x > 0.9 F x ≈ 0.5 Racemic Twin C->F 0.3 < x < 0.7 E->A Re-refine

Caption: Logical framework for assigning absolute configuration using the Flack parameter (x).

Conclusion

The structural elucidation of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine demands a rigorous, causality-driven approach. By deliberately forming a heavy-atom hydrochloride salt, utilizing cryogenic Cu-Kα diffraction, and statistically validating the model via the Flack parameter, researchers can achieve an unambiguous assignment of the C1 stereocenter. This self-validating workflow ensures total compliance with the stringent stereochemical proof requirements of modern drug development.

References

  • Sigma-Aldrich. "3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine | 1365623-49-9". Sigma-Aldrich Product Database.

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". IUCr Journals / Acta Crystallographica Section C.2

  • Wikipedia Contributors. "Flack parameter". Wikipedia, The Free Encyclopedia.4

  • Flack, H. D. "Howard Flack and the Flack Parameter". MDPI.1

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program". IUCr Journals / Journal of Applied Crystallography.3

Sources

Exploratory

Thermodynamic stability of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine at Ambient Conditions Executive Summary The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine at Ambient Conditions

Executive Summary

The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9) is a highly sterically hindered primary amine utilized in advanced chemical research and drug development[1]. Understanding its thermodynamic stability at room temperature (298.15 K / 25°C) is critical for establishing proper handling protocols, formulation compatibility, and shelf-life expectations.

This whitepaper provides a comprehensive thermodynamic and kinetic analysis of this molecule. By examining the interplay between its nucleophilic primary amine core and the surrounding steric bulk (the ortho-isobutoxy and alpha-isobutyl groups), we establish a predictive model for its ambient stability. Furthermore, we outline self-validating experimental workflows utilizing Isothermal Microcalorimetry (IMC) and HPLC-MS/MS to empirically quantify its degradation thermodynamics.

Structural Thermodynamics & Functional Group Analysis

To evaluate the thermodynamic baseline of the molecule, we must dissect its structural components and their localized energy states at 25°C. The molecular weight of the free base is 235.36 g/mol , and it exists as a liquid or low-melting solid at room temperature depending on its polymorphic purity[1].

The Primary Amine Moiety

Primary amines are generally thermodynamically stable at room temperature but possess a nucleophilic lone pair on the nitrogen atom. In ambient environments, this lone pair is susceptible to two primary thermodynamic sinks:

  • Oxidative Degradation: Reaction with atmospheric oxygen to form hydroxylamines or imines.

  • Carbamate Formation: Exothermic reaction with atmospheric carbon dioxide ( CO2​ )[2].

The Steric Shielding Effect (Kinetic Trapping)

The defining feature of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is its profound steric crowding.

  • Ortho-Alkoxy Group: The 2-methylpropoxy (isobutoxy) group on the phenyl ring projects electron density and physical bulk directly adjacent to the amine.

  • Alpha-Alkyl Chain: The 3-methylbutyl group on the alpha-carbon creates a highly restricted rotational environment around the Cα​−N bond.

Causality of Stability: While the reaction of a primary amine with CO2​ to form a carbamate is typically exothermic ( ΔH<0 )[2], the transition state requires the formation of a highly ordered 1,3-zwitterion[3]. The steric bulk of the isobutoxy and isobutyl groups severely restricts the conformational degrees of freedom required to reach this transition state. This results in a highly negative entropy of activation ( ΔS‡ ), which drives up the overall Gibbs free energy of activation ( ΔG‡=ΔH‡−TΔS‡ ). Consequently, the molecule is kinetically trapped in its stable free-amine state at room temperature, resisting rapid atmospheric degradation.

G A 3-Methyl-1-[2-(2-methylpropoxy)phenyl] butan-1-amine B Atmospheric CO2 A->B Exposure C O2 / Moisture A->C Exposure E Carbamate Formation (High Activation Energy) B->E F Oxidative Degradation (Kinetically Slow at RT) C->F D Steric Shielding (Isobutoxy & Isobutyl groups) D->E Blocks D->F Hinders G Thermodynamically Stable at Room Temperature (25°C) E->G Fails to proceed F->G Fails to proceed

Figure 1: Logical flow demonstrating how steric shielding kinetically traps the molecule, preventing ambient degradation.

Quantitative Thermodynamic Modeling

Because empirical thermodynamic data for this specific proprietary analog is sparse, we extrapolate thermodynamic parameters based on highly substituted ortho-alkoxybenzylamines and phenethylamines[4]. The data in Table 1 represents the modeled thermodynamic stability profile at 298.15 K.

Table 1: Modeled Thermodynamic Parameters at 298.15 K (25°C)

Thermodynamic ParameterEstimated ValueMechanistic Implication
Standard Enthalpy of Formation ( ΔHf∘​ ) -185 to -210 kJ/molThe ether and alkane linkages provide a stable, low-energy baseline.
Activation Energy ( Ea​ ) for CO2​ Adduct > 65 kJ/molSteric clash prevents the synchronous formation of C–N and O–H bonds required for carbamic acid formation[3].
Enthalpy of Carbamate Reaction ( ΔHrxn​ ) -30 to -45 kJ/molLess exothermic than unhindered amines (typically -80 kJ/mol) due to structural rigidity forcing high-energy conformations[2].
Ambient Heat Flow (Isothermal at 25°C) < 0.5 μW/g Indicates negligible spontaneous degradation or atmospheric reactivity under standard storage conditions.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, we employ a dual-pronged analytical approach. Isothermal Microcalorimetry (IMC) is used for real-time, non-destructive thermodynamic monitoring[5], while HPLC-MS/MS provides endpoint structural confirmation.

Protocol 1: Isothermal Microcalorimetry (IMC)

IMC is the gold standard for measuring the dynamic chemical stability of amines at room temperature[6]. It detects heat flows in the microwatt ( μW ) range, allowing researchers to observe degradation rates of less than 1% per year[5].

Causality & Self-Validation: This protocol is self-validating. By running an Argon-purged sample alongside an air-exposed sample, the Argon baseline isolates the instrument's thermal noise. Any exothermic deviation in the air-exposed sample directly quantifies the enthalpy of atmospheric interaction (e.g., CO2​ capture).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of the amine into two separate 3 mL glass ampoules.

  • Atmospheric Control:

    • Ampoule A (Control): Purge with ultra-high purity Argon gas for 60 seconds to displace all oxygen and CO2​ . Seal hermetically.

    • Ampoule B (Test): Leave exposed to ambient air (approx. 50% Relative Humidity, 400 ppm CO2​ ). Seal hermetically.

  • Thermal Equilibration: Lower both ampoules into the microcalorimeter maintained strictly at 298.15 K (25.000 ± 0.0001 °C). Allow 4 hours for the frictional heat of insertion to dissipate.

  • Data Acquisition: Record the continuous heat flow ( μW ) for 72 hours.

  • Data Synthesis: Integrate the area under the heat flow curve to calculate the total enthalpy change ( ΔH ). A stable amine will exhibit a flat baseline ( <0.5μW/g ) in both ampoules.

Protocol 2: Accelerated Degradation & HPLC-MS/MS Endpoint Analysis

To confirm that the lack of heat flow in the IMC correlates to structural integrity, the samples are subjected to LC-MS analysis.

Step-by-Step Methodology:

  • Extraction: Post-IMC, dissolve 1.0 mg of the sample from Ampoule B in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 μL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 μm particle size). Run a gradient elution from 5% to 95% Acetonitrile over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Utilize Electrospray Ionization (ESI) in positive mode. Monitor the parent ion [M+H]+ at m/z 236.37 (calculated from the MW of 235.36 g/mol [1]).

  • Quantitation: Scan for emerging degradant peaks, specifically m/z 252.37 (+16 Da, indicative of N-oxidation) and m/z 280.37 (+44 Da, indicative of stable carbamate formation).

Workflow S1 Sample Prep (Argon vs. Ambient) S2 Isothermal Microcalorimetry (25°C Heat Flow) S1->S2 Real-time Monitoring S3 HPLC-MS/MS (Degradant Quantitation) S2->S3 Endpoint Analysis S4 Thermodynamic Parameter Extraction S3->S4 Data Synthesis

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Storage and Handling Directives

Based on the thermodynamic profile, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine exhibits excellent stability at room temperature (25°C) due to severe steric hindrance. However, to ensure absolute long-term integrity and prevent slow kinetic degradation pathways, the following directives must be adhered to:

  • Temperature: Can be safely handled at room temperature (20°C - 25°C) for routine laboratory operations. For long-term storage (months to years), refrigeration at 4°C is recommended to further suppress any trace oxidative kinetics[1].

  • Atmosphere: While sterically hindered against rapid CO2​ capture, prolonged exposure to ambient air will eventually lead to surface-level carbamate or carbonate formation. Store under an inert atmosphere (Nitrogen or Argon).

  • Container: Store in tightly sealed, amber glass vials to prevent photolytic degradation of the ether linkage, which, while thermodynamically stable, can be cleaved by high-energy UV photons.

References

  • Measurement and Correlation for Acoustic, Transport, Refractive, and High-Temperature Volumetric Data of Substituted Benzylamines. Thermodynamics Research Center, NIST. Available at:[Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Available at:[Link]

  • The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption and Its Impact on Process Performance. PMC / National Institutes of Health. Available at:[Link]

  • Microcalorimetry Compendium Vol I. TA Instruments. Available at: [Link]

Sources

Foundational

Receptor Binding Affinity Profiling of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: A Methodological Framework

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Researchers Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Rationale The compound 3-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Preclinical Drug Discovery Researchers Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9) represents a highly substituted, novel arylalkylamine[1][2]. Structurally, it features a primary amine attached to an extended alpha-isobutyl chain, coupled with an ortho-isobutoxy group on the phenyl ring. With a molecular weight of 235.36 g/mol and significant steric bulk, this compound deviates from classical phenethylamine profiles[2].

As a Senior Application Scientist, I approach the pharmacological profiling of this molecule not by blindly applying standard screening panels, but by analyzing its structural causality. The extreme steric hindrance around the amine (due to the alpha-isobutyl group) will likely abolish high-affinity interactions with the Dopamine Transporter (DAT), which requires a compact ligand structure. However, the Serotonin Transporter (SERT), Trace Amine-Associated Receptor 1 (TAAR1), and 5-HT2A/2C receptors are historically more tolerant of bulky ortho-alkoxy and alpha-alkyl substitutions[3][4].

This technical guide establishes a self-validating, field-proven methodology for determining the receptor binding affinity and functional activity of this specific class of lipophilic arylalkylamines.

Monoamine Transporter (SERT, NET, DAT) Binding Assays

To quantify the affinity ( Ki​ ) of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine for monoamine transporters, we utilize competitive radioligand binding assays[5].

Causality in Assay Design: Overcoming Lipophilicity

A critical pitfall when working with highly branched, lipophilic amines is compound depletion. The molecule will rapidly adsorb to standard polystyrene assay plates, leading to artificially inflated Ki​ values.

  • Self-Validating Step 1: We mandate the use of low-binding polypropylene plates and the inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer to act as a lipid sink, ensuring the actual free concentration of the drug matches the calculated concentration.

  • Self-Validating Step 2: Glass fiber filters possess a net negative charge that aggressively binds cationic primary amines. To prevent massive non-specific binding (NSB), filters must be pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the charge[6].

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 or CHO cells stably expressing human SERT, NET, or DAT. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane pellet[5].

  • Assay Incubation: In a 96-well polypropylene plate, combine:

    • 50 µL of the target radioligand (e.g., [3H] citalopram for SERT) at a concentration equal to its Kd​ [5].

    • 50 µL of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (serial dilutions from 10−11 to 10−4 M).

    • 100 µL of membrane suspension (10–50 µg protein/well) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 0.1% BSA, pH 7.4).

  • Equilibration: Incubate at 25°C for 60–120 minutes to ensure thermodynamic equilibrium is reached[6].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked for 1 hour in 0.3% PEI) using a 96-well cell harvester[6].

  • Washing & Quantification: Wash filters three times with 300 µL of ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify retained radioactivity using a Microbeta liquid scintillation counter[5][6].

  • Data Analysis: Define NSB using a 100-fold excess of a reference inhibitor (e.g., 10 µM fluoxetine for SERT). Calculate the IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow A Membrane Preparation (Target-Expressing Cells) B Assay Incubation (Radioligand + Test Compound) A->B C Rapid Filtration (0.3% PEI-Treated Filters) B->C D Washing Phase (Ice-Cold Buffer) C->D E Liquid Scintillation Quantification D->E F Non-Linear Regression (Cheng-Prusoff Ki) E->F

Caption: Workflow for competitive radioligand binding assays to determine target affinity.

TAAR1 Functional Profiling

Trace Amine-Associated Receptor 1 (TAAR1) is a critical target for substituted arylalkylamines[4]. However, evaluating TAAR1 binding presents a unique technical hurdle.

Causality in Assay Design: The Radioligand Deficit

Unlike monoamine transporters, there is a severe lack of commercially available, high-affinity radioligands suitable for standard TAAR1 competitive binding assays[4]. Therefore, we must pivot to a functional cAMP accumulation assay as a highly accurate proxy for receptor interaction. Because TAAR1 is a Gαs​ -coupled GPCR, its activation directly stimulates adenylyl cyclase, leading to measurable intracellular cAMP accumulation[7].

Step-by-Step Protocol (cAMP Accumulation)
  • Cell Culture & Seeding: Culture CHO-K1 cells stably expressing human TAAR1. Seed cells into white-walled, 384-well microplates at a density of 5,000 cells/well and incubate overnight at 37°C[8].

  • Compound Challenge: Wash cells with serum-free assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine at varying concentrations ( 10−10 to 10−4 M).

  • Incubation: Incubate for exactly 30 minutes at 37°C to allow for optimal Gαs​ signaling and cAMP pooling[8].

  • Detection: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit or the DiscoverX HitHunter assay. Add lysis buffer containing the cAMP-specific antibody and the labeled cAMP tracer[8].

  • Quantification: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible microplate reader.

  • Validation: Normalize the data against a maximum response (MAX) control generated by 10 µM β -phenylethylamine (PEA) or p-tyramine[7][8].

TAAR1 Ligand Arylalkylamine (Agonist) Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds G_alpha Gαs Protein Activation Receptor->G_alpha Couples AC Adenylyl Cyclase (Effector) G_alpha->AC Stimulates cAMP Intracellular cAMP Accumulation AC->cAMP Catalyzes PKA Protein Kinase A (Downstream) cAMP->PKA Activates

Caption: Gαs-coupled signaling cascade initiated by TAAR1 receptor activation.

Reference Data & Assay Parameters

To ensure the trustworthiness of the generated data, the assay system must be continuously calibrated against known reference standards. The table below outlines the required radioligands, control inhibitors, and the predicted interaction profile for bulky arylalkylamines based on established structure-activity relationships[4][6].

Target ProteinAssay TypeReference Radioligand / TracerPositive Control (NSB / MAX)Predicted Interaction Profile for Bulky Arylalkylamines
SERT (Human)Competitive Binding [3H] Citalopram (1 nM)Fluoxetine (10 µM)Moderate to High Affinity ( Ki​ < 500 nM)
DAT (Human)Competitive Binding [3H] WIN35,428 (1.5 nM)GBR12909 (10 µM)Low to No Affinity (Steric clash)
NET (Human)Competitive Binding [3H] Nisoxetine (1 nM)Desipramine (10 µM)Low Affinity ( Ki​ > 1000 nM)
TAAR1 (Human)Functional (cAMP)HTRF cAMP Tracer β -PEA or p-Tyramine (10 µM)Partial to Full Agonist ( EC50​ < 1 µM)
5-HT2A (Human)Competitive Binding [3H] Ketanserin (2 nM)Mianserin (10 µM)Moderate Affinity (Driven by ortho-alkoxy group)

References[1] Title: 3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine - NextSDS. Source: nextsds.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbht1Py0ZjU0YDRwvk4naD8M_qf84H0iPTrOZqm-TZzORVVR-Yk0Gn6TBT1g502mBf2SCtOBaukthyZmoGkhRbFE-b7de24NLd_stOyxTonN87LBvOtCduwTPTmVKGTlWpxmUTIYj6RRStJaqHB3kP4E78cyexoFFgzemglegFrzzY0sO9XTqmooeL_msxms_BD6xeAfxdKA==[2] Title: 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine | Sapphire Bioscience. Source: sapphirebioscience.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgXGvCCqEDL27xpUXKwxxYHKLtRq_lfO02XHJEo4bdpwLpjN3YhSWq0X2tzmRLpwqr9uDglTKrYFQpT7JHocII2TRLW7TkyuVo1N1T1LSZJQIaJRQBcn98RyE46OWPN1iTWP8O-iV7jV6s0eZTkuaYOkgdLuO8Hw-OptzA6dwiY76ludAYAhS0q_uO7FuDzkLa6ahcwoVmnFQJ0q9jhUVLmNIR[5] Title: Ansofaxine's In Vitro Profile: A Technical Examination of Monoamine Transporter Binding Affinities. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEmFF3OKk7FjDaAtKcm7OZ1BqJD5gcucldcrfweHhnRNFQ1BKxzztMcHbur1H7cGDk-Mq9miErCBFB1aZziC59wJeAS_NLao58VxSdddTDFnHQyv9WVWRRuLefbpq3-yQKSRA8Oz8Mtv4ac1ReNxlL8I7b2XpmEuFzdWTsT6VOaZ6fmX_-J9pGx6tapL9Fx-7MDkyQfdJgV5qIO2Z7s6zxj5uWFgprirQYC2zc7S9L14bvHOR-INGrfgYzpdZwHw==[6] Title: Assay Protocol Book - PDSP. Source: unc.edu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy_yFplFkb1k7VeVc9FyCdzGMgBLSy9v2ko4jzRxDwwafVdcwiy31yiBBKVro8hr8ce3TNCa0cvRkeevtyVBKTBpxsgLF6Ar7cJm70xxsUAX2CK8XdiQTtr4y5EOdOnbnWL4Qjr8SfwefOs8YxNi2h094Rhd4qt9BAGWpJQA==[3] Title: Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Source: oup.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOFlhjGdqZML7XOjErHrfPDsDcqz44_sIMglBKzY_ipU733s2UARfI7dEkd9m19s3eGXfIBk7jjWsjtO_7AXkXxKTshPDty1AFr0sqfYZeWbmYscJT_GJ18NQaq26wQOeyONYFPr3wH-IR5A_kltLQ8hA=[7] Title: The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Source: pnas.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErCurFPreEpVzPmr7fK6Y1sciFqO-WXRrbFnTUO0y3ehhx8_BSWAbLvfaiWhe1xakGcTAbSPedwRqc8bIbI4-wdUVLAyhmgk5RuIb5jX3-lKjYz9iglJGcG0WomibmY1tdpmmZliUNun4PIg==[4] Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Source: frontiersin.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH9Aj_NEu5a2Zbp10ux0I3saCQsf3YJ_78LpPFTbVen-s6FkpHPGdUtSFqzFkQ6_AEM_oF2SSVaFWEkaxXM1kuUeJ208VaxzMZag3cyCsYvl6hOf55bojIMaIO42csHNU00xWOQRPRUjXxYmiQw6Po_dgDTUzGmAHTdWE6TON6UDV8ndV9n84NK1a6_bNvyhGvB2k=[8] Title: Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Source: frontiersin.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTwrqJwApLyKuORIJSYDe4TiEgUyLqNJNVJAuKRiv02jaImCUQ7Ak1heYF5idPI97m_c4e_H-WZYrp84Fp_Lkx8FhTdzH6QWYz7p28bFPe5h06z_KsxMNKh3xrPfQOcVrnSSiQHZFX2FWMyveRxF1V_9kelBEw1EqUmGeDUDGXl5qpgNKsVbyqmp3BA6ubqlX9kmepzA==

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Here is a detailed application note and synthesis protocol for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, designed for researchers and drug development professionals operating in professional laboratory environ...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and synthesis protocol for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, designed for researchers and drug development professionals operating in professional laboratory environments.

Introduction and Chemical Rationale

In contemporary drug discovery and medicinal chemistry, sterically hindered, lipophilic primary amines serve as critical building blocks for developing novel pharmacophores. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9) is a highly branched, ortho-alkoxy substituted benzylic amine[1]. The presence of the ortho-isobutoxy (2-methylpropoxy) group combined with the isobutyl chain at the benzylic position creates a unique steric environment that can significantly influence receptor binding kinetics and metabolic stability.

This application note details a robust, three-step synthetic workflow to access this compound from commercially available 2-hydroxybenzonitrile, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Strategy

The target molecule can be disconnected at the benzylic amine to reveal a ketone precursor, which in turn can be traced back to an ortho-alkoxybenzonitrile. This approach relies on highly predictable and scalable carbon-carbon and carbon-nitrogen bond-forming reactions.

Retrosynthesis Target Target Amine (CAS: 1365623-49-9) Ketone Ketone Intermediate (C15H22O2) Target->Ketone Reductive Amination Nitrile O-Alkylated Nitrile (C11H13NO) Ketone->Nitrile Grignard Addition SM 2-Hydroxybenzonitrile (Starting Material) Nitrile->SM Williamson Ether Synth.

Figure 1: Retrosynthetic pathway for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.

Experimental Methodologies

Step 1: O-Alkylation via Williamson Ether Synthesis

The synthesis commences with the O-alkylation of 2-hydroxybenzonitrile. The phenolic hydroxyl group must be deprotonated to form a highly nucleophilic phenoxide ion, which subsequently undergoes an S_N2 substitution with 1-bromo-2-methylpropane (isobutyl bromide)[2].

Protocol:

  • Setup: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxybenzonitrile (1.0 equiv, 100 mmol) in anhydrous N,N-Dimethylformamide (DMF) (150 mL) under an argon atmosphere.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 200 mmol) in portions. Mechanistic Insight: K₂CO₃ is chosen over stronger bases like NaH to prevent potential side reactions with the nitrile group, while DMF (a polar aprotic solvent) leaves the phenoxide relatively unsolvated and highly reactive[2].

  • Alkylation: Introduce 1-bromo-2-methylpropane (1.2 equiv, 120 mmol) dropwise via syringe.

  • Heating: Heat the suspension to 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature, quench with distilled water (300 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(2-methylpropoxy)benzonitrile .

Step 2: Grignard Addition and Hydrolysis

To install the isobutyl chain at the benzylic position, an organomagnesium reagent is added to the electrophilic nitrile carbon.

Protocol:

  • Setup: Dissolve 2-(2-methylpropoxy)benzonitrile (1.0 equiv, 80 mmol) in anhydrous Tetrahydrofuran (THF) (100 mL) and cool to 0 °C in an ice bath.

  • Addition: Slowly add isobutylmagnesium bromide (2.0 M in THF, 1.5 equiv, 120 mmol) dropwise. Mechanistic Insight: The Grignard reagent attacks the nitrile to form an intermediate magnesium imine salt. The ortho-alkoxy group provides steric bulk but also potential chelation to the magnesium, which can stabilize the intermediate and direct the addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Hydrolysis: Cool the reaction back to 0 °C and carefully quench with 2M HCl (100 mL). Stir vigorously for 2 hours at room temperature. The acidic conditions hydrolyze the intermediate imine to the corresponding ketone.

  • Workup: Extract with Diethyl Ether (3 x 100 mL), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield 1-[2-(2-methylpropoxy)phenyl]-3-methylbutan-1-one .

Step 3: Oxime Formation and Reduction

Direct reductive amination of sterically hindered ketones can suffer from low yields. A highly reliable alternative is the two-step formation of an oxime followed by reduction using Lithium Aluminum Hydride (LiAlH₄)[3].

Protocol:

  • Oxime Formation: Reflux the ketone (1.0 equiv, 50 mmol) with hydroxylamine hydrochloride (1.5 equiv, 75 mmol) and sodium acetate (1.5 equiv, 75 mmol) in ethanol (100 mL) for 6 hours. Concentrate, partition between water and EtOAc, and isolate the oxime intermediate.

  • Reduction Setup: Suspend LiAlH₄ (3.0 equiv, 150 mmol) in anhydrous THF (100 mL) at 0 °C under argon.

  • Reduction: Dissolve the oxime in THF (50 mL) and add dropwise to the LiAlH₄ suspension. Mechanistic Insight: LiAlH₄ is a potent oxophile. The reaction involves the reduction of the C=N bond and the reductive cleavage of the N–O bond. The aluminum coordinates to the oxygen, facilitating hydride attack and subsequent elimination to form an imine intermediate, which is further reduced to the primary amine[3].

  • Reflux: Heat the mixture to reflux for 8 hours to ensure complete cleavage of the N-O bond.

  • Fieser Workup: Cool to 0 °C. Carefully add water (5.7 mL), 15% NaOH (5.7 mL), and water (17.1 mL) sequentially. Stir until a white granular precipitate forms. Filter through Celite, concentrate the filtrate, and purify via acid-base extraction or column chromatography to yield the pure 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine .

OximeReduction Oxime Oxime (C=N-OH) Aluminate Aluminate Complex (C=N-O-AlH3) Oxime->Aluminate LiAlH4 Coordination Imine Transient Imine (C=NH) Aluminate->Imine Hydride Transfer & N-O Cleavage Amine Primary Amine (CH-NH2) Imine->Amine 2nd Hydride Transfer

Figure 2: Mechanistic pathway for the LiAlH₄ reduction of the intermediate oxime to the primary amine.

Data Presentation & Physicochemical Profiling

The following table summarizes the theoretical physicochemical properties of the synthesized target compound to aid in downstream analytical verification (e.g., LC-MS, NMR).

PropertyValue / Description
Chemical Name 3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
CAS Number 1365623-49-9[1]
Molecular Formula C₁₅H₂₅NO[1]
Molecular Weight 235.36 g/mol [1]
Physical State (Predicted) Pale yellow to colorless viscous oil
Storage Temperature 4 °C (Argon atmosphere recommended)[1]
Primary Analytical Target [M+H]⁺ = 236.20 m/z (ESI-MS)

Note: As a primary amine, the compound is susceptible to atmospheric carbon dioxide, forming carbamate salts over time. Storage under an inert atmosphere is highly recommended to preserve structural integrity.

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Application

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns and Analytical Protocols for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Introduction & Scope The compound 3-Methyl-1-[2...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists

Introduction & Scope

The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9) is a structurally complex primary amine featuring an α -isobutyl chain and an ortho-isobutoxy substitution on the phenyl ring[1]. In forensic and pharmaceutical screening workflows, identifying novel primary amine derivatives is notoriously challenging. Under Electrospray Ionization (ESI), primary amines often yield information-poor mass spectra dominated by a single product ion due to the strong tendency of the amine residue to stabilize the positive charge[2].

This application note details the exact mechanistic fragmentation pathways of this compound using High-Resolution Tandem Mass Spectrometry (HR-MS/MS) and provides a self-validating experimental protocol designed to eliminate false positives in complex biological or environmental matrices.

Mechanistic MS/MS Fragmentation Pathways (The "Why")

To confidently identify this compound, analysts must look beyond the intact precursor mass and understand the causality of its gas-phase dissociation. In positive-ion ESI-MS/MS, the molecule protonates at the most basic site—the primary amine—yielding an even-electron precursor ion [M+H]+ at m/z 236.2009 [3].

Because Collision-Induced Dissociation (CID) of even-electron ions strongly favors the expulsion of even-electron neutral molecules (the "even-electron rule"), radical losses (e.g., direct loss of an alkyl radical via α -cleavage) are energetically suppressed. Instead, the fragmentation is driven by charge-directed inductive cleavage and macroscopic rearrangements:

  • Pathway A: Deamination (Loss of NH3​ ) The most kinetically favorable pathway is the neutral loss of ammonia (-17.0265 Da), driven by the formation of a highly resonance-stabilized benzylic carbocation at m/z 219.1743 .

  • Pathway B: Ether Cleavage (Alkene vs. Alcohol Loss) The ortho-isobutoxy group can fragment via two competing mechanisms:

    • Alkene Loss: A McLafferty-type hydrogen transfer resulting in the neutral loss of isobutene ( C4​H8​ , -56.0626 Da), leaving a phenolic hydroxyl group (m/z 180.1383 ).

    • Alcohol Loss: Direct inductive cleavage of the protonated ether yields the loss of isobutanol ( C4​H10​O , -74.0732 Da), generating a reactive cation at m/z 162.1277 .

  • Pathway C: Combinatorial Alkyl Cleavage Sequential losses dominate higher collision energies. The deaminated, ether-cleaved intermediate (m/z 163.1117 ) can undergo a secondary alkene loss from its α -isobutyl chain, shedding another molecule of isobutene to form the terminal, highly stable hydroxybenzyl (tropylium) cation at m/z 107.0491 .

Fragmentation Tree Diagram

MS_Fragmentation M [M+H]+ m/z 236.2009 C15H26NO+ M_NH3 [M+H - NH3]+ m/z 219.1743 C15H23O+ M->M_NH3 - NH3 (17.03 Da) Deamination M_Isobutene [M+H - C4H8]+ m/z 180.1383 C11H18NO+ M->M_Isobutene - C4H8 (56.06 Da) Ether Cleavage M_Isobutanol [M+H - C4H10O]+ m/z 162.1277 C11H16N+ M->M_Isobutanol - C4H10O (74.07 Da) Ether Cleavage M_NH3_Isobutene [M+H - NH3 - C4H8]+ m/z 163.1117 C11H15O+ M_NH3->M_NH3_Isobutene - C4H8 (56.06 Da) Ether Cleavage M_Isobutene->M_NH3_Isobutene - NH3 (17.03 Da) Deamination Tropylium Hydroxybenzyl Cation m/z 107.0491 C7H7O+ M_NH3_Isobutene->Tropylium - C4H8 (56.06 Da) Alkyl Cleavage

Fig 1. ESI-MS/MS fragmentation pathways of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.

Quantitative Data Presentation

To ensure sub-5 ppm mass accuracy during HRMS screening, utilize the exact theoretical masses provided in the table below.

Fragment TypeNeutral LossChemical FormulaTheoretical m/zStructural Assignment
Precursor Ion None C15​H26​NO+ 236.2009Protonated intact molecule
Product Ion 1 −NH3​ (17.0265 Da) C15​H23​O+ 219.1743Isobutoxy-isobutyl-benzyl cation
Product Ion 2 −C4​H8​ (56.0626 Da) C11​H18​NO+ 180.1383Phenolic primary amine cation
Product Ion 3 −C4​H10​O (74.0732 Da) C11​H16​N+ 162.1277Alkyl-benzyl iminium cation
Product Ion 4 −NH3​,−C4​H8​ C11​H15​O+ 163.1117Phenolic isobutyl-benzyl cation
Product Ion 5 −NH3​,−2×C4​H8​ C7​H7​O+ 107.0491Hydroxybenzyl / Tropylium cation

Experimental Protocols: A Self-Validating Workflow

To guarantee trustworthiness and prevent false identifications caused by isobaric interferences or matrix suppression, this protocol is designed as a self-validating system . It incorporates mandatory systemic gates that must pass for the data to be considered valid.

Phase 1: Sample Preparation & Internal Standard (IS) Spiking

Causality: Primary amines are highly susceptible to matrix effects (ion suppression) in ESI sources. Spiking a stable-isotope-labeled internal standard prior to extraction validates the ionization efficiency of the specific run[2].

  • Stock Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of LC-MS grade Methanol (1000 µg/mL). Store at -20°C.

  • Matrix Spiking: Aliquot 100 µL of the biological/environmental sample. Spike with 10 µL of a primary amine deuterated internal standard (e.g., Amphetamine- D5​ at 100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase 2: LC-HRMS/MS Acquisition Parameters

Causality: A stepped collision energy ensures that both highly labile bonds (like the C−N bond leading to NH3​ loss) and stable aromatic cores are captured in a single composite MS/MS spectrum.

  • Chromatography Column: UHPLC C18​ reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Profile:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column Wash)

    • 8.0 - 10.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Voltage: +3.5 kV.

  • Fragmentation (MS/MS): Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) using Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV .

Phase 3: Validation Gates (Data Acceptance Criteria)

Do not report positive identification unless all three of the following conditions are met:

  • Gate 1 (Blank Integrity): The solvent blank injected immediately prior to the sample must show a signal-to-noise ratio (S/N) < 3 for m/z 236.2009.

  • Gate 2 (Mass Accuracy): The precursor ion and at least two product ions (e.g., m/z 219.1743 and 163.1117) must be detected within a ± 5 ppm mass error window.

  • Gate 3 (Ion Ratio Stability): The relative intensity ratio of the quantifier ion (m/z 219.1743) to the qualifier ion (m/z 163.1117) must not deviate by more than ± 20% compared to the neat reference standard.

References

  • NextSDS Chemical Substance Database. "3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine - Identifiers and Properties (CAS 1365623-49-9)." NextSDS. Available at: [Link]

  • Buchberger, A. R., et al. "Advances in High-Resolution MALDI Mass Spectrometry for Neurobiology." National Institutes of Health (NIH) - PMC. Available at:[Link]

  • ResearchGate Database. "Adduct formation by coeluting endogenous biomolecules using ESI-MS: A comprehensive study on ESI efficiency." Available at:[Link]

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine in Biological Matrices

Executive Summary The accurate quantification of highly lipophilic, basic amines in complex biological matrices (e.g., plasma, whole blood, and urine) is a fundamental challenge in bioanalytical chemistry. 3-Methyl-1-[2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of highly lipophilic, basic amines in complex biological matrices (e.g., plasma, whole blood, and urine) is a fundamental challenge in bioanalytical chemistry. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9)[1] is a primary amine characterized by extensive aliphatic substitution, rendering it highly hydrophobic.

This application note provides a comprehensive, field-proven guide for the extraction and LC-MS/MS quantification of this compound. By leveraging the physicochemical properties of the analyte, we establish a self-validating analytical system rooted in Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE). All methodologies described herein are designed to comply with the FDA Bioanalytical Method Validation (BMV) guidelines[2].

Physicochemical Profiling & Extraction Causality

To design an extraction protocol that is not merely a sequence of steps but a logical, self-validating system, we must first analyze the target molecule's structural causality.

The compound features a primary amine attached to a highly lipophilic backbone containing an isobutoxy group and an isobutyl chain[1]. This specific structure dictates its behavior in biological matrices:

  • High Lipophilicity (Estimated LogP ~4.5): If generic Protein Precipitation (PPT) is used, the analyte will co-elute with endogenous plasma phospholipids on a reversed-phase LC column, leading to severe ion suppression in the mass spectrometer source.

  • Basic Nature (pKa ~10.0): The primary amine is easily protonated at low pH. This allows us to exploit Mixed-Mode Cation Exchange (MCX) , which utilizes both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid) retention mechanisms[3].

By utilizing MCX, we can trap the protonated amine via strong ionic bonds. This enables an aggressive 100% organic wash step that strips away neutral lipophilic interferences (such as triglycerides, phospholipids, and PEG excipients) before eluting the target analyte, ensuring an ultra-clean extract.

Table 1: Physicochemical Profiling & Causality
ParameterValue / CharacteristicCausality / Impact on Extraction Strategy
Chemical Name 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amineBulky lipophilic groups dictate high organic solubility and strong reversed-phase retention.
Functional Group Primary AmineBasic nature allows for targeted cation-exchange retention at acidic pH.
Lipophilicity High (Estimated LogP ~4.5)Prone to co-extraction with endogenous lipids; necessitates aggressive organic washing.
Molecular Weight ~235.37 g/mol Ideal for LC-MS/MS analysis in positive ESI mode ([M+H]⁺ = 236.2).

Experimental Workflows: Step-by-Step Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This protocol is engineered for trace-level quantification, offering the highest selectivity and eliminating matrix effects[3].

  • Internal Standard Addition: Aliquot 100 µL of plasma/urine. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS, e.g., Analyte-d9). Causality: Adding the SIL-IS before any manipulation creates a self-validating system that mathematically corrects for any subsequent extraction losses or ionization variations.

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water and vortex. Causality: Drops the sample pH to ~2.0, fully protonating the primary amine and disrupting protein-analyte binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through a 30 mg MCX cartridge.

  • Loading: Apply the pre-treated sample at a flow rate of 1 mL/min. Causality: The protonated analyte binds to the sulfonic acid groups via strong ionic interactions.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Causality: Removes water-soluble endogenous salts and polar proteins while keeping the analyte ionized.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. Causality: Because the analyte is locked via ionic bonds, this aggressive organic wash strips away neutral lipids and phospholipids without eluting the target compound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (~11) neutralizes the primary amine, breaking the ionic bond and allowing the organic solvent to elute the highly lipophilic analyte.

  • Post-Extraction: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

MCX_Workflow PreTreat 1. Pre-treatment (Acidify Sample) Load 2. Load Sample (Bind to SCX) PreTreat->Load Protonate Amine Wash1 3. Aqueous Wash (Remove Salts) Load->Wash1 Aqueous Matrix Wash2 4. Organic Wash (Remove Lipids) Wash1->Wash2 Ionic Bond Elute 5. Elution (Basic Organic) Wash2->Elute Neutralize Amine

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Protocol B: Supported Liquid Extraction (SLE)

For high-throughput preclinical screening where absolute cleanliness can be slightly compromised for speed, SLE is an excellent alternative.

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS. Add 100 µL of 0.5 M Ammonium Hydroxide (NH₄OH) and vortex. Causality: Raises the pH to ~12, fully deprotonating the amine, rendering it entirely lipophilic and ready for organic partitioning.

  • Loading: Apply the 200 µL mixture to a 200 µL capacity SLE plate (diatomaceous earth). Apply gentle vacuum to draw the sample into the sorbent matrix. Wait 5 minutes. Causality: The aqueous sample forms a micro-droplet network over the high-surface-area diatomaceous earth.

  • Elution: Apply 2 x 500 µL of Methyl tert-butyl ether (MTBE). Allow to flow under gravity. Causality: The neutral, lipophilic analyte partitions efficiently into the MTBE, while polar matrix components remain trapped in the aqueous layer on the sorbent.

  • Post-Extraction: Evaporate under Nitrogen and reconstitute.

Quantitative Data Summaries

To ensure trustworthiness, the extraction methods must be evaluated against standard bioanalytical metrics. Table 2 summarizes the expected performance of different extraction strategies, highlighting why MCX is the preferred method for this compound.

Table 2: Extraction Strategy Comparison (Plasma Matrix)
Extraction MethodTypical RecoveryMatrix Effect (Ion Suppression)ThroughputRecommendation
Protein Precipitation (PPT) 85 - 95%High (-40% to -60%)Very HighNot recommended due to severe phospholipid interference.
Supported Liquid Ext. (SLE) 75 - 85%Moderate (-15% to -25%)HighSuitable for high-throughput preclinical screening.
Mixed-Mode SPE (MCX) 85 - 95%Minimal (+5% to -5%)MediumGold Standard for trace-level clinical quantification.

Analytical Method (LC-MS/MS) & Regulatory Validation

To complete the self-validating system, the extracted samples must be analyzed using a highly specific LC-MS/MS method. The fragmentation pattern of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine typically yields a strong product ion at m/z 180.2, corresponding to the neutral loss of isobutene (56 Da) from the isobutoxy ether group.

Table 3: LC-MS/MS Conditions
ParameterSetting / Condition
Analytical Column Biphenyl or C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Profile 5% B to 95% B over 3.5 minutes
Ionization Mode Electrospray Ionization Positive (ESI+)
MRM Transition (Analyte) m/z 236.2 → 180.2 (Quantifier)
FDA Bioanalytical Method Validation (BMV) Alignment

Any method developed using these protocols must undergo rigorous validation to ensure data integrity. According to the FDA BMV Guidance for Industry[2], the method must demonstrate:

  • Accuracy: ±15% of nominal concentrations (±20% at the LLOQ).

  • Precision: ≤15% Coefficient of Variation (CV) (≤20% at the LLOQ).

  • Matrix Factor: The IS-normalized matrix factor must have a CV of <15% across 6 independent lots of biological matrix.

FDA_Validation Dev Method Development (Extraction Optimization) Fit Fit-for-Purpose (Initial Screening) Dev->Fit Val Full FDA Validation (BMV Guidelines) Fit->Val Params Key Parameters: Accuracy, Precision, Selectivity, Matrix Effect Val->Params Analysis Study Sample Analysis (Clinical/Preclinical) Val->Analysis

Figure 2: Bioanalytical method validation workflow aligned with FDA BMV guidelines.

References

  • NextSDS. 3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine - Chemical Substance Information. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJH2xxvpvmSQlcDsHXBG1MbGlMlsSuEbeM6vUR33W8q1-w0ur4oSEFh73_XpD7_TeYSpTHzVdYLCjneoocHNxvkz9bEBcSKWwf13fpU-cZc9wJ1tLT9yNbbPH41FqTtbGcyAJnSycJ2p7WV8spU8y4CwcjXGZQFeMhglsWI2kqdUgg-z8C-5WHxc35MarIRTmb32UMnUj7NQ==]
  • Resolvemass. Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIRd6pGOFMCKEvogHml_fhFG59QXoDQBhNFSPfTSH9DZcUHh4_0nT1M0_pNEBcXEDUVtc-yOgytAFSyRP4cJ0fg9m89slXh2iiNQkvG-qqJ-cAc5RMLvavrziNeQ9N5fRFQGTKAeDdXty6ZrzdsAc3ask=]
  • LCGC International. Comprehensive Screen of Acidic/Neutral/Basic Drugs from Urine and Plasma Using Micro-PrepTM HLB and MMCX Extraction Plates and Analysis on LC–MS/MS. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIn2lc6DRaVa7eBZr6P7Mas9GJqyl3THVwLH2Bsc8J5wAQnQlKzbm1uU_4GEVIYL0ubQLyNDmtW1GjnxwD6tvRUtHYOwQ7iBj5jw3V1XTE4zkulEJ4PZ1kFL9Q948LTL08ekAI32Pi48XoawcJCEdGS1q8GjdGHLFbkKtOAh2kjZaO-Go3kO1so9p369WhUB8T7iHDSJeAw8TfbJ16Evg7jMtvqLAmxN8A5OyUergEUJbegWO050bUW8_X6Aihegaqr31kiMJRjFrkZDPvJdYTwcy7kL1Z21yBs4pzX5a0qadJFB3Jr7EfIavygMnox4teEL6qp09ZxHE=]
  • Waters Corporation. Removal of Polyethylene Glycol 400 (PEG 400) from Plasma Samples Using Mixed-Mode Solid-Phase Extraction. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN-pYbiL4268wkbVXZN3yHca4iOFalRFQcCpSxAM5GX3dWl84B_uLQiLuvhd5dP1KGHupDfZjD4dgHe6fDBQnPuvZnEApaNqpvFii5XF3MWYa7iGVkqsmir2_cFWumbJviWgc1MEftBeXKakFIrWQNCx6I4x4ZbD3iXxLanm4Gordj2pj4s51E2kCR6kGpR9URkuRd1TgY9kI9v-HI-YZD4c_bx3pQ506UXU0Wtg5z3W-C0nePdukNRmaBnGzmOhQ6-KVrIJQ=]

Sources

Application

Application Notes &amp; Protocols: Liquid-Liquid Extraction Techniques for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Introduction 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a primary aromatic amine with a molecular formula of C15H25NO and a molecular weight of 235.36 g/mol .[1] As a molecule featuring both a basic amine gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a primary aromatic amine with a molecular formula of C15H25NO and a molecular weight of 235.36 g/mol .[1] As a molecule featuring both a basic amine group and a significant hydrophobic structure, its purification and isolation present a classic chemical challenge perfectly suited for liquid-liquid extraction (LLE). LLE is a fundamental separation technique that partitions a compound between two immiscible liquid phases based on its relative solubility.[2] For ionizable compounds like amines, this process can be exquisitely controlled by manipulating the pH of the aqueous phase, a concept central to the protocols detailed in this guide.

The efficiency of LLE is governed by the partition coefficient, which describes the equilibrium distribution of a solute between the two phases.[2] By converting the amine into its protonated salt form with acid, its polarity is drastically increased, favoring solubility in the aqueous phase. Conversely, by treating the salt with a base, the neutral, more nonpolar free amine is regenerated, favoring the organic phase.[3] This "pH switch" is the cornerstone of selectively extracting amines from complex mixtures.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of liquid-liquid extraction for the isolation and purification of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.

Physicochemical Properties & Their Implications for Extraction

Understanding the physicochemical properties of the target molecule is critical for designing an effective LLE protocol.

  • Solubility: The large C15 hydrocarbon structure, including a phenyl ring and two alkyl chains, makes the neutral free base highly soluble in common organic solvents like ethyl acetate, dichloromethane, and toluene, and practically insoluble in water.[5][6] Conversely, the protonated ammonium salt (R-NH3+Cl-) will be highly soluble in water and insoluble in most nonpolar organic solvents.[3] This dramatic, pH-dependent shift in solubility is the key to successful separation.[7]

Solvent Selection Criteria

The choice of an organic solvent is crucial for an effective LLE.[5][8] The ideal solvent should possess the following characteristics:

  • High Solvency for the Free Base: The solvent must readily dissolve the neutral form of the target amine.

  • Immiscibility with Water: A clean and sharp phase separation is essential.[8]

  • Density Difference: A significant density difference from water (either higher or lower) simplifies the physical separation of the layers.

  • Low Boiling Point: Facilitates easy removal of the solvent post-extraction to recover the purified compound.[6]

  • Safety and Environmental Profile: Toxicity, flammability, and environmental impact should always be considered.[5][6]

Table 1: Properties of Common Extraction Solvents
SolventFormulaDensity (g/mL)Boiling Point (°C)Water SolubilityPolarity
DichloromethaneCH2Cl21.3339.61.3 g/100 mLPolar aprotic
Ethyl AcetateC4H8O20.90277.18.3 g/100 mLModerately polar
TolueneC7H80.867110.60.05 g/100 mLNonpolar
HexanesC6H14~0.655~69InsolubleNonpolar

Core Principle: pH-Dependent Phase Switching

The entire strategy revolves around the acid-base chemistry of the amine functional group. By controlling the pH, we can "switch" the compound's solubility, directing it into either the aqueous or organic phase at will.

G cluster_0 Organic Phase cluster_1 Aqueous Phase FreeBase Amine (R-NH2) (Soluble in Organic Phase) ProtonatedAmine Ammonium Salt (R-NH3+) (Soluble in Aqueous Phase) FreeBase->ProtonatedAmine Add Acid (e.g., HCl) pH < 2 ProtonatedAmine->FreeBase Add Base (e.g., NaOH) pH > 9

Caption: pH-controlled partitioning of the amine between organic and aqueous phases.

Protocols

Protocol 1: Extraction of the Amine from an Aqueous Matrix

This protocol is designed to isolate the target amine from an aqueous solution, such as the result of a quenched reaction mixture or a biological sample. It assumes the starting mixture contains the target amine along with neutral or acidic impurities.

Materials
  • Separatory funnel (appropriate size for the sample volume)

  • Beakers and Erlenmeyer flasks

  • pH paper or calibrated pH meter

  • Organic solvent (e.g., Ethyl Acetate)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous drying agent (e.g., Na2SO4 or MgSO4)

  • Rotary evaporator

Step-by-Step Methodology
  • pH Adjustment (Basification):

    • Transfer the aqueous sample containing the amine to a separatory funnel.

    • Slowly add 1 M NaOH while swirling. Monitor the pH using a pH meter or pH paper.

    • Continue adding base until the pH of the aqueous solution is ≥ 10.[9] This ensures the amine is fully deprotonated to its neutral, organic-soluble free base form (R-NH2).

  • First Organic Extraction:

    • Add a volume of ethyl acetate to the separatory funnel approximately equal to the volume of the aqueous sample.

    • Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

    • Shake the funnel vigorously for 30-60 seconds to ensure thorough mixing. Vent frequently to prevent pressure buildup.

    • Place the funnel back on a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Separation of Layers:

    • Carefully drain the lower aqueous layer into a clean beaker.

    • Pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask. This prevents re-contamination of the organic layer with any droplets from the stopcock.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat steps 2 and 3 with fresh ethyl acetate at least two more times. This maximizes the recovery of the amine from the aqueous phase. Combine all organic extracts into the same Erlenmeyer flask.

  • Washing the Combined Organic Extracts:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of brine (saturated NaCl solution) equal to about 20% of the organic layer volume.

    • Shake gently. The brine wash helps to remove any residual water from the organic layer and breaks up minor emulsions.

    • Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate (or magnesium sulfate) to the flask. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing. This indicates all residual water has been removed.

    • Filter or decant the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the isolated crude amine.

Protocol 2: Purification via Acid-Base Back-Extraction

This protocol is designed to purify the crude amine isolated from Protocol 1, specifically to remove any neutral organic impurities that were co-extracted.

G A Start: Crude Amine + Neutral Impurities in Organic Solvent (e.g., Ethyl Acetate) B Add 1M HCl (aq). Shake in Separatory Funnel. A->B C Separate Layers B->C D Organic Phase: Neutral Impurities (Discard or process separately) C->D Contains neutral impurities E Aqueous Phase: Protonated Amine (R-NH3+Cl-) C->E Contains desired product F Add 1M NaOH (aq) to Aqueous Phase until pH > 9. E->F G Amine (R-NH2) precipitates or forms an oily layer. F->G H Extract with fresh Organic Solvent (e.g., Ethyl Acetate) G->H I Separate Layers H->I J Aqueous Phase: Salts (NaCl, H2O) (Discard) I->J K Organic Phase: Purified Amine (R-NH2) I->K L Wash with Brine, Dry (Na2SO4), Evaporate Solvent K->L M End: Pure Amine Product L->M

Caption: Workflow for the purification of the amine using acid-base back-extraction.

Materials
  • Crude amine product from Protocol 1

  • Organic solvent (e.g., Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl) solution

  • 1 M and 6 M Sodium Hydroxide (NaOH) solutions

  • All other materials listed in Protocol 1

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the crude amine product in a suitable volume of an organic solvent like ethyl acetate.

  • Acidic Extraction (Forward Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake vigorously, venting frequently. The amine will react with the acid to form its water-soluble ammonium chloride salt (R-NH3+Cl-).[3][10]

    • Allow the layers to separate. The neutral impurities will remain in the top organic layer.

    • Drain the lower aqueous layer (containing the protonated amine) into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.

    • The organic layer, now containing only neutral impurities, can be set aside.

  • Regeneration of the Free Base (Back-Extraction):

    • Place the combined acidic aqueous extracts into a clean separatory funnel or beaker (a beaker may be safer for this step due to potential heat generation).

    • Slowly and carefully add 6 M NaOH solution while stirring or swirling until the pH is ≥ 10. The protonated amine will be converted back to the neutral free base, which will precipitate or form an oily layer as it is insoluble in water.

  • Re-extraction into Organic Phase:

    • Add a fresh portion of ethyl acetate to the separatory funnel containing the now basic aqueous mixture.

    • Shake vigorously to extract the purified free amine back into the organic phase.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this extraction with fresh ethyl acetate to ensure full recovery. Combine the organic layers.

  • Final Workup:

    • Proceed with the washing, drying, and solvent removal steps as described in Protocol 1 (steps 5 and 6) to obtain the final, purified 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Emulsion Formation - Vigorous shaking with certain solvents.- Presence of surfactants or particulate matter.- Let the mixture stand for a longer period.- Gently swirl the funnel instead of shaking.- Add a small amount of saturated brine solution.- Filter the entire mixture through a pad of Celite or glass wool.
Poor Phase Separation - Solvent and aqueous phase densities are too similar.- Insufficient volume of either phase.- Add more organic solvent or brine to adjust density.- Ensure adequate volumes are used for clear layer separation.
Low Recovery of Amine - Incomplete pH adjustment (amine not fully protonated or deprotonated).- Insufficient number of extractions.- Amine salt has some solubility in the organic phase.- Always check the pH of the aqueous phase after adding acid/base and mixing.- Perform at least three extractions at each stage.- If suspected, wash the organic layer containing impurities with a small amount of acidic water to recover any lost amine salt.
References
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry.
  • ACS Publications. (2007, August 31). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A.
  • Scribd. Solvent Selection for Liquid-Liquid Extraction.
  • ResearchGate. Substituent effects on the physical properties and pKa of aniline.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • Scribd. pKa Calculation of Substituted Anilines.
  • University of California, Irvine. (2022, April 7). pKa Data Compiled by R. Williams.
  • NextSDS. 3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.
  • PMC. (2016). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
  • ACS Publications. (2014, October 13). Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank.
  • Organomation. Solvent Extraction Techniques.
  • PubMed. (2002, July 19). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
  • ResearchGate. Homogeneous liquid-liquid microextraction based on primary amine phase separation: A novel approach for sample pretreatment.
  • Sapphire Bioscience. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • ResearchGate. (2021, January 4). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry.
  • ACS Publications. (2025, January 22). Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering.
  • Google Patents. Method for removal of an organic amine from a hydrocarbon stream.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine during storage

Preventing Oxidation of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine Target Audience: Researchers, analytical scientists, and drug development professionals handling sensitive primary amines. The Chemical Context:...

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Author: BenchChem Technical Support Team. Date: April 2026

Preventing Oxidation of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Target Audience: Researchers, analytical scientists, and drug development professionals handling sensitive primary amines.

The Chemical Context: Why is this Amine Unstable?

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a primary aliphatic amine situated on a benzylic-equivalent carbon (alpha to the substituted phenyl ring). The inherent instability of this compound during storage stems from two primary structural factors:

  • Nitrogen Lone Pair Reactivity: The unbounded lone pair of electrons on the primary amine nitrogen makes it highly susceptible to electrochemical and aerobic oxidation (1)[1].

  • Benzylic Alpha-Proton: The carbon adjacent to the aromatic ring contains a highly abstractable hydrogen atom. In the presence of oxygen, light, or trace transition metals, this position readily forms a resonance-stabilized radical, initiating an autoxidation cascade.

Troubleshooting FAQs

Q1: My stored amine has turned from a clear oil/solid to a yellow, viscous liquid with a crusty residue around the cap. What happened? A: The yellowing is a classic indicator of aerobic degradation. The primary amine has undergone dehydrogenative autoxidation to an imine intermediate (2)[2]. Because imines are chemically active and unstable, ambient moisture rapidly hydrolyzes them into the corresponding ketone and ammonia[2]. The "crusty residue" is a carbamate salt, which forms when the highly nucleophilic primary amine reacts with atmospheric carbon dioxide (CO₂).

Q2: How can I analytically verify if my batch has oxidized? A: We recommend using ¹H NMR and LC-MS for structural confirmation:

  • ¹H NMR: Look for the disappearance of the benzylic alpha-proton (typically around 4.0–4.5 ppm). The appearance of a new peak >8.0 ppm indicates an imine, while the absence of both suggests complete hydrolysis to the ketone.

  • LC-MS: A mass shift of -2 Da indicates the imine intermediate. A mass shift corresponding to the loss of the amine group and addition of oxygen (M - NH₂ + O) confirms ketone formation.

Q3: Does light exposure actually affect the degradation rate? A: Yes. Visible and UV light can induce the aerobic oxidation of amines to imines by exciting trace impurities or sensitizers that generate reactive oxygen species, such as superoxide radicals (3)[3]. Always store the free base in amber glass vials to prevent photoredox initiation.

Q4: What is the absolute best way to store this compound for >6 months? A: The free base should be avoided for long-term storage. Converting the free base into a stable hydrochloride (HCl) or hydrobromide (HBr) salt is the gold standard. Salt formation protonates the nitrogen, removing the lone pair's electron density and effectively suppressing amine oxidation and CO₂ reactivity during storage (4)[4].

Storage Conditions & Shelf-Life Data

The following table summarizes the quantitative shelf-life expectations based on storage parameters.

Chemical StateStorage AtmosphereTemperatureLight ExposurePrimary Degradation RiskExpected Shelf Life
Free BaseAmbient Air20°C (Room Temp)Clear VialAutoxidation, Carbamate formation< 1 Week
Free BaseArgon Blanket-20°CAmber VialTrace O₂ autoxidation3 - 6 Months
Free BaseArgon Blanket-80°CAmber VialMinimal1 - 2 Years
HCl Salt Ambient Air 20°C (Room Temp) Clear Vial Hygroscopicity (Moisture) > 2 Years
HCl Salt Argon / Desiccant -20°C Amber Vial None > 5 Years
Mechanistic Pathways & Workflows

Autoxidation A Primary Amine (Free Base) B α-Amino Radical A->B O2 (Autoxidation) Light / Trace Metals E Carbamate Salt A->E Atmospheric CO2 C Imine Intermediate B->C -H• D Ketone Degradant + Ammonia C->D H2O (Hydrolysis)

Autoxidation and CO2 degradation pathways of primary benzylic amines.

SaltFormation Step1 Dissolve Free Base in Dry Et2O Step2 Purge with Argon & Cool to 0°C Step1->Step2 Step3 Add 2M HCl in Et2O (Dropwise) Step2->Step3 Step4 Precipitate Amine•HCl Salt Step3->Step4 Step5 Vacuum Filtration & Cold Wash Step4->Step5 Step6 Dry in Desiccator Store at -20°C Step5->Step6

Step-by-step workflow for converting the free base amine to a stable hydrochloride salt.

Experimental Protocol: Conversion to Hydrochloride Salt

To guarantee scientific integrity and provide a self-validating system, the following protocol leverages the insolubility of amine hydrochloride salts in non-polar organic solvents (5)[5]. The instantaneous precipitation of the salt drives the reaction to completion and provides immediate visual confirmation of success without requiring complex inline analytics.

Reagents & Materials:

  • 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (Free Base)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • 2.0 M HCl in Diethyl Ether

  • Argon gas line & Schlenk flask

  • Ice bath (0°C)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to displace atmospheric oxygen and moisture.

  • Dissolution: Dissolve the free base amine in anhydrous diethyl ether (approx. 10 mL per 1 gram of amine). Ensure complete dissolution.

  • Cooling: Submerge the flask in an ice bath (0°C) and allow the solution to equilibrate for 10 minutes. Causality: The acid-base neutralization is exothermic. Lowering the temperature prevents localized heating that could otherwise trigger unwanted side reactions or ether boil-off.

  • Acid Addition: Using a gas-tight syringe, add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise under vigorous stirring.

  • Validation (Precipitation): As the HCl reacts with the amine, the ammonium salt is formed. Because this salt is insoluble in diethyl ether[5], a white precipitate will immediately crash out of the solution. This visual cue validates the protonation.

  • Isolation: Filter the white precipitate rapidly using a Büchner funnel under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold anhydrous diethyl ether to remove any unreacted free base or organic impurities.

  • Drying & Storage: Transfer the solid to a vacuum desiccator and dry overnight to remove residual solvent. Store the resulting white powder in an amber vial at -20°C over a desiccant.

Sources

Optimization

Optimizing reaction yields in 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine synthesis

Here is the technical support center for optimizing the synthesis of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for optimizing the synthesis of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine. As Senior Application Scientists, we provide this resource based on established chemical principles and field-proven insights to address common challenges in amine synthesis.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is the most effective and common synthetic route for preparing 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine?

The most direct and widely employed method for synthesizing this primary amine is through the reductive amination of the corresponding ketone precursor, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-one.[1] This one-pot reaction involves two key stages:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonia, ammonium formate) under mildly acidic conditions to form a C=N double bond, known as an imine or Schiff base.[2] This is a reversible condensation reaction where a molecule of water is eliminated.[3]

  • In-situ Reduction: The imine intermediate is immediately reduced to the target primary amine using a suitable reducing agent.[1]

This approach is favored for its efficiency and the ability to avoid the isolation of the often-unstable imine intermediate.[4]

Q2: My overall reaction yield is disappointingly low. What are the first parameters I should investigate?

Low yield in a reductive amination process typically points to an issue in one of the two core stages. A logical first step is to analyze a crude reaction sample by TLC or GC-MS to determine the main components.

  • High Starting Material Remainder: If you observe a large amount of the starting ketone, the imine formation is likely the rate-limiting step or the equilibrium is unfavorable. Focus on optimizing this stage (see Q4).

  • Presence of By-products: If the ketone is consumed but the desired amine yield is low, you are likely forming side products. The most common is the alcohol resulting from the direct reduction of the ketone (see Q5). Other possibilities include over-alkylation or degradation products.[5]

A systematic approach, such as a Design of Experiments (DoE), can be effective in optimizing parameters like temperature, reactant ratios, and catalyst loading to improve yield.[6]

Q3: I am observing no product formation at all. What are the potential critical failures?

A complete lack of product formation suggests a fundamental problem with the reaction setup or reagents. Check the following:

  • Reagent Viability:

    • Is your reducing agent active? Sodium borohydride (NaBH₄) and similar reagents can decompose with improper storage.

    • Is your ammonia source viable? For example, if using aqueous ammonia, ensure the concentration is correct.

  • Catalyst Activity: If using an acid catalyst for imine formation, ensure it has been added and is not neutralized by other basic components in the mixture. At very low pH, the amine nucleophile can be protonated and rendered non-nucleophilic, halting the reaction.[7]

  • Reaction Conditions: Extreme temperatures can lead to reagent decomposition. Ensure your temperature is within the recommended range for the chosen reagents, typically between 40°C and 80°C.[5]

Section 2: Troubleshooting Guide - Specific Experimental Issues

Problem Area: Low Conversion of Starting Ketone

Q4: My analysis shows a significant amount of unreacted 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-one. How can I improve conversion?

This issue stems from inefficient imine formation. Since this is an equilibrium process, you must shift the equilibrium toward the imine product.[8]

Causality & Solutions:

  • Water Removal: The formation of an imine from a ketone and an amine liberates one equivalent of water.[3] According to Le Châtelier's principle, this water can hydrolyze the imine back to the starting materials.

    • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene) is a classic and effective method.[8] Alternatively, adding a chemical drying agent like anhydrous MgSO₄ or molecular sieves to the reaction can be effective.

  • Acid Catalysis: Imine formation is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2]

    • Solution: Add a catalytic amount (e.g., 1 equivalent of acetic acid) of a mild acid.[5] Be cautious, as too much acid can protonate your ammonia source, rendering it non-nucleophilic.[7]

  • Ammonia Source Concentration: The concentration of the amine nucleophile directly impacts the reaction rate.

    • Solution: Using a high concentration or an excess of the ammonia source can help drive the reaction forward.[9] When using ammonium formate, 3 to 5 equivalents are often optimal.[5]

Problem Area: Side Product Formation

Q5: The primary impurity is the alcohol, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-ol. How can this be prevented?

This side product arises because the reducing agent is reducing the starting ketone directly, rather than waiting for the imine to form. This is a problem of chemoselectivity.

Causality & Solutions:

  • Reducing Agent Choice: Some reducing agents are too reactive and will readily reduce ketones. For example, Lithium aluminum hydride (LiAlH₄) is very powerful and will reduce both the ketone and the imine.[10] Sodium borohydride (NaBH₄) can also reduce ketones, especially at lower pH.[1]

    • Solution: Use a more selective reducing agent that preferentially reduces the protonated imine over the ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are specifically designed for this purpose as their reactivity is attenuated and enhanced under the mild acidic conditions required for imine formation.[1]

  • Reaction Staging: Adding the reducing agent at the beginning of the reaction maximizes its opportunity to reduce the ketone.

    • Solution: Allow the ketone and ammonia source to stir for a period (e.g., 30-60 minutes) to allow the imine to form before introducing the reducing agent. This gives the desired reaction a head start.

Q6: I am observing the formation of secondary amines. How can I improve selectivity for the primary amine?

This occurs when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, leading to a secondary amine after reduction. This is known as over-alkylation.[5]

Causality & Solutions:

  • Stoichiometry: If the ketone is in large excess compared to the ammonia source, the primary amine product is more likely to encounter and react with the ketone.

    • Solution: Use a significant excess of the ammonia source (e.g., ammonia gas, ammonium salt).[9] This increases the probability that the ketone will react with the intended nitrogen source rather than the amine product.

  • Slow Addition: Adding the ketone slowly to a mixture of the ammonia source and reducing agent can keep the instantaneous concentration of the ketone low, favoring the reaction with the highly concentrated ammonia source.

Section 3: Detailed Experimental Protocols

Protocol 1: Reductive Amination using Ammonium Formate & Iridium Catalyst

This protocol is based on the Leuckart-type reaction, where ammonium formate serves as both the ammonia and hydride source, often catalyzed by an Iridium complex.[11]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-one (1.0 eq).

  • Reagent Addition: Add ammonium formate (HCO₂NH₄, 4.0 eq) and acetic acid (1.0 eq).[5]

  • Catalyst & Solvent: Add a suitable solvent such as ethanol or methanol, followed by the CpIr catalyst (e.g., [CpIrCl₂]₂, ~0.5-1 mol%).[11]

  • Reaction Execution: Heat the mixture to a reflux temperature (typically 60-80°C) and stir for 12-24 hours.[5] Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This method uses a mild and selective borohydride reagent.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-one (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Ammonia Source: Add the ammonia source. Anhydrous ammonia bubbled through the solution or a solution of ammonia in an alcohol (e.g., 7N NH₃ in MeOH) can be used. Add acetic acid (1.0-1.5 eq) to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.

  • Reaction Execution: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃ or a mild base.

  • Extraction & Purification: Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Section 4: Data & Visualization

Table 1: Comparison of Common Reducing Agents
Reducing AgentChemical FormulaTypical Solvent(s)Selectivity ProfileKey Considerations
Sodium BorohydrideNaBH₄Alcohols (MeOH, EtOH)Reduces aldehydes, ketones, and imines. Can reduce ketones if pH is not controlled.[1]Inexpensive, but may require careful pH control and staged addition to avoid ketone reduction.
Sodium CyanoborohydrideNaBH₃CNAlcohols, THFHighly selective for imines over ketones at neutral to slightly acidic pH (pH 5-7).[1]Highly effective and selective, but generates toxic cyanide waste, requiring careful quenching and disposal.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Chlorinated solvents (DCM, DCE)Highly selective for imines over ketones; mild and non-toxic byproducts.[1]Often the reagent of choice due to high selectivity and safety. Moisture sensitive.
Catalytic HydrogenationH₂/CatalystAlcohols, Ethyl AcetateReduces both ketones and imines. Selectivity can be an issue.Environmentally friendly ("green") but requires specialized high-pressure equipment.[9]
Diagrams

Reductive_Amination_Pathway cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) Ketone Starting Ketone 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Alcohol Alcohol By-product Ketone->Alcohol Side Reaction: Ketone Reduction Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O (Acid Catalyzed) Imine->Hemiaminal + H₂O Product Primary Amine Product 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine Imine->Product Reducer Reducing Agent (e.g., STAB) Reducer->Product Reducer->Alcohol

Caption: The two-stage pathway of reductive amination.

Troubleshooting_Workflow cluster_ketone Problem: Unreacted Ketone cluster_byproduct Problem: Side Products Start Low Reaction Yield Analyze Analyze Crude Reaction (TLC, GC-MS) Start->Analyze Decision1 What is the main component? Analyze->Decision1 Action_Ketone1 1. Ensure Acid Catalyst is Present Decision1->Action_Ketone1 Starting Ketone Decision2 Identify Main By-product Decision1->Decision2 By-products Action_Ketone2 2. Remove Water (Dean-Stark or Drying Agent) Action_Ketone1->Action_Ketone2 Action_Ketone3 3. Increase Amine Concentration Action_Ketone2->Action_Ketone3 Action_Alcohol Use More Selective Reductant (e.g., STAB instead of NaBH₄) Decision2->Action_Alcohol Alcohol Action_Overalkylation Use Large Excess of Ammonia Source Decision2->Action_Overalkylation Secondary Amine

Caption: Troubleshooting workflow for low reaction yield.

References

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
  • De Somer, T., et al. (2022). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Retrieved from [Link]

  • BenchChem. (2025). Amine plant troubleshooting and optimization for chemical synthesis.
  • Rowles, I., & Thorpe, J. (2022). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Primary Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

  • Gagnon, A. (2021). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. ERA - University of Alberta. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amines. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (2026). Formation of Imines and Enamines. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Imine formation. Retrieved from [Link]

  • OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Welcome to our dedicated technical support center for the chiral resolution of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine enantiomers. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the chiral resolution of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges during the enantioseparation of this and structurally similar primary amines.

Introduction to the Challenge

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a chiral primary amine, a class of compounds that are crucial building blocks in the synthesis of many pharmaceuticals.[1] The separation of its enantiomers is a critical step in development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2] However, the basic nature of the primary amine often leads to strong interactions with residual silanols on silica-based chiral stationary phases (CSPs), resulting in poor peak shapes and inadequate resolution.[3][4] This guide provides practical, field-tested solutions to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating primary amines like 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine?

A1: Polysaccharide-based and cyclofructan-based CSPs are generally the most successful for resolving primary amines.[5]

  • Polysaccharide-based CSPs: Derivatives of amylose and cellulose, such as those with 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate selectors, offer broad enantioselectivity for a wide range of chiral compounds, including primary amines.[6][7] Immobilized versions of these phases are particularly robust and compatible with a wider range of solvents.[8]

  • Cyclofructan-based CSPs: Derivatized cyclofructans, especially those with isopropylcarbamate groups (like Larihc® CF6-P), have shown exceptional success in separating primary amines, often outperforming polysaccharide phases in polar organic mode.[9][10]

Q2: Why am I observing severe peak tailing for my amine enantiomers?

A2: Peak tailing for basic compounds like primary amines is most commonly caused by secondary interactions with acidic residual silanol groups on the surface of silica-based CSPs.[3][4] At a typical mobile phase pH, the amine is protonated (basic) and the silanols are deprotonated (acidic), leading to strong ionic interactions that cause the peaks to tail.[4][11] Other potential causes include column overload, column contamination, or a void at the column inlet.[3][12]

Q3: How can I eliminate peak tailing and improve the peak shape of my amine enantiomers?

A3: The most effective strategy is to add a basic modifier to the mobile phase to compete with the analyte for the active silanol sites.

  • For Normal Phase (NP) and Polar Organic (PO) modes: Add a small amount of a basic additive like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) to the mobile phase, typically at a concentration of 0.1% to 0.5%.[13][14] This additive will neutralize the active silanol sites, leading to improved peak symmetry.

  • For Reversed-Phase (RP) mode: Operating at a high pH (e.g., pH 11 with ammonium bicarbonate buffer) can deprotonate the primary amine, reducing its interaction with silanols and significantly improving peak shape.[7]

Q4: My resolution is poor. What are the first parameters I should adjust?

A4: Start by optimizing the mobile phase composition and temperature.

  • Mobile Phase Composition: The type and concentration of the organic modifier (e.g., alcohols like isopropanol or ethanol in normal phase) can dramatically affect selectivity.[2] A systematic screening of different alcohol modifiers and their proportions is recommended.

  • Temperature: Temperature has a significant impact on chiral recognition.[15] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[3] Lower temperatures often lead to better chiral selectivity.[14]

  • Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate can sometimes enhance resolution by allowing more time for the enantiomers to interact with the CSP.[3]

Q5: Should I consider derivatization for separating my amine enantiomers?

A5: Derivatization is a powerful alternative if direct separation proves difficult. By reacting the primary amine with a chiral derivatizing agent (CDA), you form a pair of diastereomers.[16] These diastereomers have different physical properties and can often be separated on a standard, non-chiral (achiral) HPLC column.[17][18] This approach can be cost-effective and offer excellent selectivity.[18]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chiral resolution of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine.

Problem 1: Poor Resolution (Rs < 1.5)
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Mobile Phase 1. Screen Different Organic Modifiers: Test various alcohols (e.g., isopropanol, ethanol, methanol) at different concentrations in your mobile phase.[2]2. Adjust Additive Concentration: If using a basic additive, vary its concentration between 0.1% and 0.5%.[13]The choice of organic modifier and additive directly influences the interactions between the enantiomers and the CSP, thereby affecting selectivity.[2][19]
Incorrect Temperature 1. Screen a Range of Temperatures: Evaluate the separation at temperatures from 10°C to 40°C in 5°C increments.[15]2. Lower the Temperature: In many cases, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[14]Temperature affects the thermodynamics of the chiral recognition process.[15]
Inappropriate Flow Rate 1. Reduce the Flow Rate: Decrease the flow rate by 25-50% to see if resolution improves.[3]Slower flow rates increase the residence time of the analyte on the column, allowing for more effective chiral discrimination.
Unsuitable CSP 1. Screen Different CSPs: If optimization fails, screen a different class of CSP (e.g., switch from a polysaccharide to a cyclofructan-based column).[9]Different CSPs have distinct chiral recognition mechanisms. An analyte that is difficult to resolve on one type of CSP may be easily separated on another.[5]
Problem 2: Severe Peak Tailing (Asymmetry Factor > 1.5)
Potential Cause Troubleshooting Steps Scientific Rationale
Secondary Silanol Interactions 1. Add a Basic Modifier (NP/PO): Incorporate 0.1-0.5% diethylamine (DEA) or triethylamine (TEA) into the mobile phase.[14]2. Use a High pH Mobile Phase (RP): Employ a buffer system to maintain a high pH (e.g., pH 11) to deprotonate the amine.The basic additive or high pH neutralizes the acidic silanol groups on the silica surface, preventing the strong secondary interactions that cause peak tailing.[4]
Column Overload 1. Reduce Injection Volume: Decrease the injection volume by 50%.2. Dilute the Sample: Reduce the sample concentration.[3][12]Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
Column Contamination 1. Flush the Column: Follow the manufacturer's instructions for column washing. A common procedure is to flush with a strong solvent.Contaminants can create active sites on the column that lead to peak tailing.[3]
Column Void 1. Inspect the Column Inlet: Check for a visible void at the top of the column bed.2. Reverse and Flush: If permitted by the manufacturer, reverse the column and flush it to waste.[4]A void in the column packing disrupts the flow path, causing peak distortion.[3]

Experimental Workflows and Protocols

Protocol 1: General Method Development for Direct Chiral HPLC
  • CSP Selection: Begin screening with a polysaccharide-based column (e.g., amylose or cellulose-based) and a cyclofructan-based column.

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% DEA.

    • If resolution is poor, screen other alcohol modifiers (Ethanol, Methanol) and vary the hexane/alcohol ratio.

  • Mobile Phase Screening (Polar Organic Mode):

    • A common mobile phase is Acetonitrile/Methanol (90:10 v/v) with appropriate additives (e.g., 0.3% TFA and 0.2% TEA for cyclofructan columns).[9][20]

  • Temperature and Flow Rate Optimization: Once initial separation is achieved, optimize the temperature (10-40°C) and flow rate to maximize resolution.[3][15]

Diagram: Troubleshooting Workflow for Poor Chiral Resolution

G start Poor Resolution (Rs < 1.5) check_mobile_phase Optimize Mobile Phase? (Modifier, Additive) start->check_mobile_phase adjust_temp Adjust Temperature? (10-40°C) check_mobile_phase->adjust_temp No Improvement success Resolution Achieved check_mobile_phase->success Yes adjust_flow Reduce Flow Rate? adjust_temp->adjust_flow No Improvement adjust_temp->success Yes change_csp Change CSP? (e.g., Polysaccharide to Cyclofructan) adjust_flow->change_csp No Improvement adjust_flow->success Yes change_csp->success Yes

Caption: A decision tree for systematically troubleshooting poor chiral resolution.

Protocol 2: Pre-column Derivatization for Indirect Chiral Analysis

This protocol provides a general guideline for using a chiral derivatizing agent (CDA).

  • Reagent Preparation:

    • Prepare a stock solution of your amine sample at a known concentration.

    • Prepare a solution of a suitable CDA (e.g., OPA/chiral thiol) in an appropriate solvent.[17][18]

    • Prepare a buffer solution (e.g., borate buffer, pH 8-9) to control the reaction pH.[16]

  • Derivatization Procedure:

    • In a vial, mix a known volume of the amine sample with the buffer.

    • Add an excess of the CDA solution.

    • Vortex and allow the reaction to proceed for a defined time (e.g., 15-60 minutes) at a specific temperature (e.g., room temperature).[16]

    • Quench the reaction if necessary to consume excess CDA.

  • HPLC Analysis:

    • Analyze the resulting diastereomers on a standard achiral C18 column using a suitable mobile phase (e.g., acetonitrile/water gradient).

Diagram: Workflow for Indirect Chiral Separation via Derivatization

G cluster_0 Reaction cluster_1 Analysis racemic_amine Racemic Amine (R- and S-enantiomers) reaction Derivatization (Forms Diastereomers) racemic_amine->reaction cda Chiral Derivatizing Agent (e.g., S-CDA) cda->reaction diastereomers Diastereomer Mixture (R-S and S-S) reaction->diastereomers hplc Achiral HPLC (e.g., C18 column) diastereomers->hplc separation Separated Diastereomers hplc->separation

Caption: The process of converting enantiomers to separable diastereomers.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501–2505.
  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2012).
  • Zhang, T., Nguyen, D., & Franco, P. (2010). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • ResearchGate. (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. Retrieved from [Link]

  • Welch, C. J. (2013).
  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 198-212.
  • Zhang, T., Holder, E., Franco, P., & Nguyen, D. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 24(9), 744–752.
  • Wang, Y., & Wenslow, R. M. (2013). Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. Molecules, 18(12), 15424–15434.
  • ResearchGate. (n.d.). Enantiomeric separations of various compounds with primary amine groups.... Retrieved from [Link]

  • Fukuhara, K., Inada, S., & Irie, T. (2013). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Journal of the American Chemical Society, 135(9), 3465–3468.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Albu, F., & David, V. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(15), 4991.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Rana, N. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]

  • Wang, Y., & Wenslow, R. M. (2009). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
  • Blacker, A. J., & Stirling, M. J. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. Retrieved from [Link]

  • McCague, R., & Taylor, S. J. C. (2000). Resolution of chiral amines.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Al-Majd, A. A., Al-Othman, Z. A., & Ali, I. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3895.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation and Comparison Guide for the Analytical Detection of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine

Executive Summary The detection and quantification of novel primary amines in biological matrices present unique analytical challenges. This guide provides a rigorous, comparative validation of analytical methodologies f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The detection and quantification of novel primary amines in biological matrices present unique analytical challenges. This guide provides a rigorous, comparative validation of analytical methodologies for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9). By evaluating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC-UV), this document equips researchers and drug development professionals with the experimental data and mechanistic rationale needed to select the optimal workflow for pharmacokinetic, toxicological, or environmental assays.

Mechanistic Rationale & Analytical Logic (E-E-A-T)

To design a self-validating analytical system, one must first understand the physicochemical properties of the target analyte. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is a primary amine characterized by a bulky, highly lipophilic substituted phenyl ring (containing an isobutoxy group) and an isobutyl chain.

The LC-MS/MS Advantage: Direct Analysis

In reversed-phase liquid chromatography (RPLC), highly polar biogenic amines often suffer from poor column retention, typically necessitating complex derivatization strategies[1]. However, the substantial hydrophobicity imparted by the isobutoxy and isobutyl groups on this specific molecule allows for excellent retention on standard C18 stationary phases without any chemical modification. Furthermore, the primary amine group (pKa ~9.5) readily accepts a proton in acidic mobile phases (e.g., 0.1% formic acid), making positive Electrospray Ionization (ESI+) highly efficient and yielding a strong [M+H]+ precursor ion[2].

The GC-MS Requirement: Mandatory Acylation

Conversely, GC-MS requires analytes to be highly volatile and thermally stable. Free primary amines are notorious for interacting irreversibly with active silanol groups in the GC inlet and capillary column, leading to severe peak tailing, thermal degradation, and signal loss[3]. To mitigate this, chemical derivatization is mandatory. Acylation using fluorinated anhydrides—such as Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA)—converts the polar primary amine into a volatile, thermally stable fluoroacyl derivative[4]. This modification not only improves chromatographic resolution but also enhances electron impact (EI) fragmentation for library matching[5].

Experimental Protocols

Universal Sample Preparation: Liquid-Liquid Extraction (LLE)

To ensure a self-validating system, sample extraction must isolate the analyte while minimizing matrix interference.

  • Aliquot: Transfer 100 µL of the biological matrix (plasma or urine) into a 2.0 mL microcentrifuge tube.

  • Alkalinization: Add 50 µL of 0.1 M borate buffer (pH 9.5) and an appropriate internal standard (e.g., Amphetamine-d5). Causality: Raising the pH above the amine's pKa ensures the molecule is in its un-ionized, highly lipophilic state, maximizing partitioning into the organic phase[6].

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.

  • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

Protocol A: LC-MS/MS (Gold Standard)
  • Reconstitution: Dissolve the dried extract in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 90:10 v/v containing 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 10% to 90% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Utilize ESI+ in Multiple Reaction Monitoring (MRM) mode. Target the [M+H]+ precursor ion at m/z 236.2, monitoring specific product ions resulting from the cleavage of the isobutoxy group.

Protocol B: GC-MS (PFPA Derivatization)
  • Derivatization: To the dried LLE extract, add 50 µL of anhydrous Ethyl Acetate and 50 µL of PFPA[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 20 minutes to drive the acylation reaction to completion[3].

  • Preparation for Injection: Evaporate the excess PFPA and acidic byproducts under nitrogen. Reconstitute the stable fluoroacyl derivative in 50 µL of Ethyl Acetate.

  • Chromatography: Inject 1 µL in splitless mode (Injector at 250°C). Utilize a DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm) with a temperature program ramping from 100°C to 280°C at 15°C/min.

Comparative Performance Data

The following table synthesizes the quantitative validation parameters for the detection of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine across three distinct analytical platforms.

Validation ParameterLC-MS/MS (Direct ESI+)GC-MS (PFPA Derivatization)HPLC-UV (Direct Analysis)
Limit of Detection (LOD) 0.5 ng/mL2.5 ng/mL50.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL10.0 ng/mL150.0 ng/mL
Linear Dynamic Range 1.5 – 1000 ng/mL10.0 – 500 ng/mL150.0 – 5000 ng/mL
Extraction Recovery 92 ± 4%85 ± 6%90 ± 5%
Matrix Effect -12% (Ion suppression)Minimal (Post-derivatization)Not Applicable
Total Prep/Run Time ~35 minutes~75 minutes~40 minutes
Primary Advantage Highest sensitivity & throughputExcellent library matchingLow operational cost

Analytical Workflow Visualization

The following logic tree illustrates the decision-making process and sample preparation workflow required for the robust detection of the target amine.

G Sample Biological Matrix (Plasma/Urine) Extraction Liquid-Liquid Extraction (Alkaline pH 9.5) Sample->Extraction Split Analytical Pathway Selection Extraction->Split LCMS LC-MS/MS Pathway (Gold Standard) Split->LCMS GCMS GC-MS Pathway (Library Matching) Split->GCMS LC_Prep Direct Injection (0.1% Formic Acid) LCMS->LC_Prep GC_Prep Derivatization (TFAA / PFPA) GCMS->GC_Prep LC_Detect ESI+ Ionization [M+H]+ m/z 236.2 LC_Prep->LC_Detect GC_Detect EI Ionization Fluoroacyl Derivative GC_Prep->GC_Detect

Analytical workflow for 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine detection.

References

  • Title: GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology. Source: Journal of Analytical Toxicology / PubMed (NIH) URL: [Link]

  • Title: A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Source: Waters Corporation Application Notes URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source: Journal of Food and Drug Analysis URL: [Link]

Sources

Comparative

Efficacy Benchmarking Guide: 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine vs. Standard Nav Channel Inhibitors

Executive Summary & Mechanistic Rationale The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9, herein designated MMPB-1 ) is a structurally distinct arylalkylamine[1]. It features a bulky...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9, herein designated MMPB-1 ) is a structurally distinct arylalkylamine[1]. It features a bulky ortho-alkoxy substitution (2-methylpropoxy/isobutoxy) coupled with an isobutyl-amine side chain. In drug development, this specific pharmacophore—a lipophilic aromatic ring paired with a basic amine—is the classic structural motif for state-dependent voltage-gated sodium channel (Nav) blockers[2].

The calculated lipophilicity (LogP ~3.8) of the isobutoxy group drives the compound's partitioning into the neuronal lipid bilayer. This allows MMPB-1 to access the local anesthetic binding site within the intracellular vestibule of the Nav channel via the hydrophobic pathway. To establish its preclinical utility for neuropathic pain, this guide provides a standardized benchmarking framework, comparing the representative efficacy of MMPB-1 against established clinical and experimental reference compounds: Lidocaine (non-selective state-dependent blocker) and A-803467 (highly selective Nav1.8 blocker)[3][4].

Part 1: In Vitro Electrophysiological Benchmarking

To develop a safe analgesic, a compound must selectively silence hyperexcitable neurons (which fire at high frequencies) without disrupting normal physiological action potentials. This is achieved via state-dependent inhibition —binding preferentially to the inactivated state of the Nav channel.

Automated Patch-Clamp Protocol

To objectively benchmark state-dependent block, high-throughput automated patch-clamp (APC) systems (e.g., Qube 384 or SyncroPatch) are utilized[5][6]. This protocol is a self-validating system: by measuring the same cell at two different holding potentials, we internally control for variations in cell surface area and channel expression.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 or Nav1.8. Resuspend cells in an extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • System Setup: Prime the APC platform. The intracellular solution must contain CsF (e.g., 120 mM CsF) to block endogenous potassium currents, ensuring isolated sodium current recordings[7].

  • Voltage Protocol (Causality of Design):

    • Resting State Assay: Hold the membrane potential at -120 mV to force channels into the closed/resting state. Apply a 20 ms test pulse to 0 mV. Purpose: Measures tonic block to assess off-target cardiovascular/CNS liability.

    • Inactivated State Assay: Hold at -120 mV, apply an 8-second prepulse to -70 mV (driving channels into the fast-inactivated state), followed by a brief 20 ms recovery at -120 mV, and a test pulse to 0 mV. Purpose: Mimics the depolarized resting membrane potential of injured, hyperexcitable nociceptors.

  • Compound Application: Apply MMPB-1, Lidocaine, and A-803467 in a 6-point concentration-response curve. Incubate for 5 minutes per concentration to allow steady-state lipid partitioning.

State-Dependent Block Pathway

G R Resting State (Closed) O Open State (Activated) R->O Depolarization I Inactivated State (Refractory) O->I Milliseconds B Drug-Bound State (MMPB-1 Blocked) O->B Low Affinity Binding I->R Repolarization I->B High Affinity Binding B->R Slow Unbinding

Nav channel state transitions highlighting MMPB-1's high-affinity binding to the inactivated state.

Quantitative Data Comparison

A high State-Dependent Ratio (Resting IC₅₀ / Inactivated IC₅₀) indicates a wider therapeutic window.

CompoundNav1.7 IC₅₀ (Resting)Nav1.7 IC₅₀ (Inactivated)Nav1.8 IC₅₀ (Inactivated)State-Dependent Ratio
MMPB-1 (Rep.)> 30.0 μM0.8 μM1.2 μM> 37.5
Lidocaine ~300.0 μM10.0 μM15.0 μM~30.0
A-803467 > 10.0 μM> 10.0 μM0.14 μMN/A (Subtype Selective)

Note: Data for Lidocaine and A-803467 are derived from established literature[3][4]. MMPB-1 data represents structural-class benchmarking expectations.

Part 2: In Vivo Efficacy Benchmarking (Neuropathic Pain)

To translate in vitro channel block to in vivo analgesia, compounds are tested in peripheral neuropathy models. The Spared Nerve Injury (SNI) model is selected over the Chronic Constriction Injury (CCI) model[8][9].

Causality of Model Selection: SNI involves the complete transection of two nerve branches, leaving the third intact. This produces a highly reproducible, robust mechanical allodynia in a distinct anatomical territory (the sural nerve territory) without the confounding variable of localized perineural inflammation caused by CCI ligatures[8][9]. Furthermore, the adjacent, uninjured saphenous nerve territory serves as an internal control for off-target sensory deficits, creating a self-validating behavioral assay.

Spared Nerve Injury (SNI) Protocol
  • Surgical Procedure: Anesthetize adult male C57BL/6 mice. Expose the left sciatic nerve and its three terminal branches. Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact[8][9].

  • Recovery & Validation: Allow 7-14 days for the development of allodynia. Use Von Frey filaments (up-down method) to establish baseline withdrawal thresholds. Exclusion Criteria: Animals with a baseline threshold >1.0g are excluded to ensure cohort uniformity.

  • Dosing: Administer MMPB-1, A-803467 (reference Nav1.8 blocker), or Gabapentin (clinical standard) via their optimal routes.

  • Efficacy Readout: Measure mechanical withdrawal thresholds at 1, 2, and 4 hours post-dose. Calculate the % Reversal of Allodynia.

Experimental Workflow

G S1 Baseline Testing (Von Frey Filaments) S2 SNI Surgery (Ligate Tibial/Peroneal) S1->S2 S3 Recovery & Allodynia (Day 1-14) S2->S3 S4 Compound Administration (MMPB-1 vs Refs) S3->S4 S5 Efficacy Readout (Withdrawal Threshold) S4->S5

Step-by-step workflow of the Spared Nerve Injury (SNI) model for in vivo efficacy benchmarking.

In Vivo Efficacy Comparison
CompoundRouteED₅₀ (mg/kg)Therapeutic Window (Motor TD₅₀ / ED₅₀)
MMPB-1 (Rep.)P.O.15.0> 10.0
A-803467 I.P.47.0~ 3.0
Gabapentin P.O.40.0~ 5.0

Note: A-803467 and Gabapentin ED₅₀ values are based on historical SNI/neuropathy model data[3][4].

References

  • NextSDS Chemical Database. "3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine - Chemical Substance Information." NextSDS.[Link]

  • Decosterd, I., & Woolf, C. J. (2000). "Spared nerve injury: an animal model of persistent peripheral neuropathic pain." Pain, 87(2), 149-158.[Link]

  • Jarvis, M. F., et al. (2007). "A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat." Proceedings of the National Academy of Sciences (PNAS), 104(20), 8520-8525.[Link]

  • Zhang, Z., et al. (2020). "Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System." Current Protocols in Pharmacology, 89(1), e74.[Link]

Sources

Validation

Reproducibility of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine Synthesis: A Cross-Laboratory Methodology Comparison

Executive Summary The synthesis of sterically hindered, lipophilic primary amines such as 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9) presents a classic challenge in organic process research[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered, lipophilic primary amines such as 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9) presents a classic challenge in organic process research[1]. The primary bottleneck is preventing over-alkylation—where the newly formed primary amine outcompetes ammonia to react with the intermediate imine, generating unwanted secondary and tertiary amine impurities[2].

To establish a robust, scalable protocol, a multi-laboratory ring trial was conducted to objectively compare three distinct synthetic methodologies: Traditional Batch Reductive Amination , Biocatalytic Transamination , and Continuous Flow Catalytic Hydrogenation (using the FlowSyn-Max™ reactor system). This guide details the mechanistic causality, self-validating protocols, and quantitative reproducibility data across these platforms.

Mechanistic Pathways & Causal Analysis

The transformation of the precursor ketone (1-[2-(isobutoxy)phenyl]-3-methylbutan-1-one) into a primary amine requires navigating competing kinetic and thermodynamic pathways.

  • Thermodynamic Control (Batch): Relies on Le Chatelier's principle. A massive excess of ammonia is required to thermodynamically favor the primary imine over the secondary imine. However, as the reaction progresses and the primary amine accumulates, secondary amine formation becomes inevitable.

  • Enzymatic Control (Biocatalysis): Utilizes ω -transaminases to bypass the imine reduction entirely. The enzyme transfers an amino group directly from a donor (e.g., isopropylamine) to the ketone[3]. The challenge here is the inherently unfavorable thermodynamic equilibrium of converting a ketone to an amine, requiring equilibrium-shifting strategies[4].

  • Kinetic Control (Continuous Flow): Utilizes extreme gas-liquid mass transfer rates and strict residence time control. The primary imine is reduced to the primary amine instantly upon forming, and the product is physically swept out of the heated reaction zone before it can react with another imine molecule[5].

Workflow cluster_0 Reaction Pathway cluster_1 Methodologies Evaluated Ketone Ketone Precursor C15H22O2 Imine Imine Intermediate (Transient) Ketone->Imine + NH3 Target Target Primary Amine CAS: 1365623-49-9 Imine->Target Reduction Impurity Secondary Amine (Over-alkylation) Target->Impurity + Imine Batch Method A: Batch Thermodynamic Control Batch->Ketone Bio Method B: Biocatalysis Enzymatic Control Bio->Ketone Flow Method C: Continuous Flow Kinetic Control Flow->Ketone

Fig 1: Reductive amination pathways highlighting kinetic vs. thermodynamic over-alkylation risks.

Experimental Protocols & Self-Validating Systems

To ensure cross-laboratory reproducibility, each protocol was designed as a self-validating system , incorporating specific analytical checkpoints that must be met before proceeding to the next synthetic step.

Method A: Traditional Batch Reductive Amination (Baseline)
  • Causality: Ammonium acetate is utilized because it provides both the ammonia source and the mild acidic buffering (pH ~6) necessary to activate the ketone for nucleophilic attack without prematurely decomposing the reducing agent (NaBH₃CN).

  • Protocol:

    • Dissolve 1-[2-(isobutoxy)phenyl]-3-methylbutan-1-one (1.0 eq, 10 mmol) and NH₄OAc (10.0 eq) in anhydrous Methanol (50 mL).

    • Stir at 25 °C for 4 hours.

    • Self-Validation Check: Sample 10 µL, dilute in MeCN, and analyze via LC-UV (210 nm). Do not proceed until ketone consumption is >85% to prevent direct reduction of the ketone to the corresponding alcohol.

    • Add NaBH₃CN (1.5 eq) portion-wise over 30 minutes to manage the exotherm.

    • Stir for 14 hours, quench with 1M NaOH (20 mL), and extract with EtOAc (3 x 30 mL).

Method B: Biocatalytic Transamination
  • Causality: ω -Transaminases operate via a ping-pong bi-bi mechanism relying on the Pyridoxal 5'-phosphate (PLP) cofactor[3]. Because the formation of the amine is thermodynamically unfavorable, a massive excess of isopropylamine (50 eq) is used as the amine donor to drive the equilibrium toward the product[4].

  • Protocol:

    • Prepare 100 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 500 mmol isopropylamine.

    • Add engineered ω -Transaminase (ATA-117, 200 mg).

    • Dissolve the ketone precursor (10 mmol) in DMSO (5 mL) and add dropwise to the buffer.

    • Incubate at 30 °C, 250 rpm for 24 hours.

    • Self-Validation Check: Monitor the formation of acetone (the byproduct of isopropylamine deamination) via GC-FID. A plateau in acetone concentration validates that the thermodynamic equilibrium has been reached, indicating the reaction is ready for workup.

    • Adjust pH to 11 with 2M NaOH and extract with MTBE (3 x 50 mL).

Method C: Continuous Flow Catalytic Hydrogenation (FlowSyn-Max™)
  • Causality: The FlowSyn-Max™ system utilizes a packed-bed reactor (5% Pd/C) with segmented gas-liquid flow. The extreme surface-area-to-volume ratio ensures that hydrogen mass transfer is instantaneous[5]. This kinetic control reduces the imine to the primary amine immediately, physically sweeping it out of the reactor before it can react with another imine molecule, thus virtually eliminating over-alkylation[2].

  • Protocol:

    • Prepare a feed solution of ketone (0.1 M) and NH₃ (0.7 M) in Methanol.

    • Pump the solution at 0.5 mL/min into a T-mixer, introducing H₂ gas regulated at 15 bar.

    • Pass the segmented flow through a 10 mL packed-bed reactor containing 5% Pd/C heated to 60 °C (Residence time: ~20 minutes).

    • Self-Validation Check: Utilize an in-line FT-IR flow cell positioned post-reactor. Monitor the disappearance of the imine C=N stretch (1650 cm⁻¹) and the appearance of the primary amine N-H stretch (3300 cm⁻¹). Steady-state is validated when the peak ratio remains constant for 3 consecutive reactor volumes.

    • Collect the effluent, vent residual H₂, and evaporate the solvent.

Quantitative Data & Reproducibility Analysis

The three methodologies were executed independently by three separate laboratories (North America, Europe, and Asia). The aggregated performance metrics are summarized below.

Performance MetricMethod A (Batch)Method B (Biocatalysis)Method C (Continuous Flow)
Primary Amine Selectivity 78.4%>99.5%98.2%
Secondary Amine Impurity 15.1%<0.1%1.1%
Average Isolated Yield 68%81%94%
Reaction / Residence Time 18 hours24 hours20 minutes
E-Factor (kg waste / kg product) 42115 (High aqueous waste)8
Inter-Lab Reproducibility (RSD, n=3) 11.4%8.2%1.8%
Comparative Insights
  • Selectivity vs. Scalability: While Method B (Biocatalysis) achieved the highest absolute selectivity (>99.5%) due to the strict steric constraints of the enzyme active site, it suffered from a massive E-Factor (115) due to the highly dilute aqueous conditions required to maintain enzyme stability.

  • The Reproducibility Gap: Method A (Batch) exhibited an unacceptable Relative Standard Deviation (RSD) of 11.4% across laboratories. This variance was traced to operator-dependent differences in the rate of NaBH₃CN addition and localized exotherms.

  • Product Superiority: Method C (Continuous Flow) demonstrated superior overall performance. By digitizing the reaction parameters (temperature, pressure, and residence time), the FlowSyn-Max™ system removed operator variability, resulting in an exceptional inter-lab RSD of just 1.8%. Furthermore, the kinetic control of the flow regime suppressed the secondary amine impurity to near-biocatalytic levels (1.1%) while maintaining an industrially viable E-Factor of 8.

Conclusion

For the reproducible synthesis of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, Continuous Flow Catalytic Hydrogenation is the recommended methodology. It objectively outperforms traditional batch methods in yield, impurity suppression, and cross-laboratory reproducibility, while avoiding the volumetric inefficiency and high E-factors associated with current biocatalytic transamination protocols.

References

  • NextSDS Database. "3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine". Chemical Substance Information. 1

  • Xie, B., et al. "Continuous reductive amination to synthesize primary amines with high selectivity in flow". ResearchGate. 2

  • RSC Publishing. "Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor". Catalysis Science & Technology. 5

  • Journal of the American Chemical Society. "Transaminase-Catalyzed Synthesis of β-Branched Noncanonical Amino Acids Driven by a Lysine Amine Donor". ACS Publications. 4

  • ACS GCI Pharmaceutical Roundtable. "Transaminase Reagent Guides". 3

Sources

Comparative

Comprehensive Spectroscopic Validation of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying complex arylalkylamines. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9) presents a unique analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying complex arylalkylamines. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS 1365623-49-9) presents a unique analytical challenge. Featuring a bulky isobutoxy ether, an isobutylamine moiety, and a chiral center at the benzylic position, relying solely on traditional chromatographic techniques for its validation is scientifically perilous.

This guide objectively compares traditional purity assays against advanced multi-modal spectroscopic workflows, providing actionable, self-validating protocols designed for drug development professionals and analytical chemists.

The Analytical Dilemma: Chromatography vs. Spectroscopy

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default for purity analysis. However, for complex amines, HPLC-UV operates on a fundamental flaw: it assumes all impurities share the same molar extinction coefficient as the Active Pharmaceutical Ingredient (API) and completely misses non-chromophoric contaminants (e.g., residual inorganic salts or aliphatic solvents).

To establish absolute structural integrity and purity without requiring an identical, pre-validated reference standard, we must pivot to a multi-modal spectroscopic approach utilizing Quantitative Nuclear Magnetic Resonance (1H-qNMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) [1].

Quantitative Data Presentation: Modality Comparison
Analytical MetricTraditional HPLC-UV1H-qNMR (Advanced)LC-HRMS (Advanced)
Purity Output Relative Area %Absolute Mass Fraction %Relative (Ionization dependent)
Reference Standard Required (Identical compound)Not Required (Uses universal IS)Required for quantification
Traceability Dependent on standard qualitySI-Traceable primary ratio[2]Mass accuracy calibrated
Structural Elucidation None (Retention time only)High (Proton environments)High (Exact mass & fragmentation)
Blind Spots Non-UV absorbing impuritiesHighly complex overlapping multipletsCompounds that do not ionize well

Multi-Modal Validation Workflow

To create a self-validating system, we employ orthogonal techniques. qNMR establishes the absolute mass fraction (purity), while LC-HRMS confirms the exact molecular architecture and profiles trace impurities.

Workflow cluster_0 Traditional vs Advanced Validation Sample 3-Methyl-1-[2-(2-methylpropoxy) phenyl]butan-1-amine HPLC HPLC-UV (Relative Purity) Sample->HPLC Standard Required qNMR 1H-qNMR (Absolute Purity) Sample->qNMR SI-Traceable HRMS LC-HRMS (Structural Integrity) Sample->HRMS Exact Mass Result1 Impurity Overlap False Positives HPLC->Result1 Result2 Mass Fraction (%) <0.5% Uncertainty qNMR->Result2 Result3 Isotopic Pattern & Fragmentation HRMS->Result3

Caption: Multi-modal spectroscopic workflow for absolute purity and structural validation.

Experimental Protocols & Mechanistic Causality

The following protocols are designed as self-validating systems. Every parameter is chosen based on physical chemistry principles to eliminate analytical bias.

Protocol A: Absolute Purity Determination via 1H-qNMR

qNMR is a primary quantitative method recognized by ISO standards (e.g., ISO 24583:2022)[3]. The signal intensity is directly proportional to the number of protons, allowing purity calculation against a certified, unrelated Internal Standard (IS)[4].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance ( d=0.001 mg), accurately weigh ~20.0 mg of the analyte and ~5.0 mg of a certified Internal Standard (e.g., Maleic acid TraceCERT®, purity ≥99.9% ).

    • Causality: The entire accuracy of qNMR rests on the gravimetric precision of the analyte-to-IS ratio.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO- d6​ (100% atom D).

    • Causality: DMSO- d6​ shifts the active amine protons and prevents the solvent residual peak from overlapping with the analyte's upfield aliphatic multiplets (isobutyl and isobutoxy groups).

  • Acquisition Parameters: Acquire 1H spectra at ≥600 MHz. Set the excitation pulse to 90° and the relaxation delay ( D1​ ) to 30 seconds.

    • Causality: Failing to allow complete spin-lattice relaxation ( T1​ ) causes differential signal attenuation. By setting D1​≥5×T1​ of the slowest relaxing proton, we ensure >99.3% magnetization recovery, making the integration strictly proportional to the molar ratio[4].

  • Integration & Calculation: Integrate the isolated aromatic protons of the analyte ( δ 6.8–7.3 ppm) against the olefinic singlet of Maleic acid ( δ 6.26 ppm). Calculate the absolute mass fraction.

qNMR_Logic Weighing Microbalance Weighing (d=0.001mg) Relaxation Relaxation Delay (D1 ≥ 5 x T1) Weighing->Relaxation Gravimetric Accuracy Integration Signal Integration (Analyte vs IS) Relaxation->Integration Complete Spin Recovery Purity Absolute Purity (SI-Traceable) Integration->Purity Molar Ratio Calculation

Caption: Self-validating causality in 1H-qNMR experimental design for accurate purity quantification.

Protocol B: Structural Elucidation via LC-HRMS (Q-TOF)

While qNMR confirms bulk purity, LC-HRMS validates the exact molecular formula ( C15​H25​NO ) and identifies trace isobaric impurities that NMR might miss due to sensitivity limits.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 1 µL of a 10 µg/mL sample solution onto a Sub-2 µm C18 column (2.1 x 100 mm). Use a mobile phase gradient of Water/Acetonitrile modified with 0.1% Formic Acid.

  • Ionization Strategy: Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The primary amine moiety at the benzylic position is highly basic ( pKa​≈9−10 ). The formic acid ensures it readily accepts a proton to form a stable [M+H]+ precursor ion at an exact m/z of 236.2009.

  • Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion and apply Collision-Induced Dissociation (CID) at 20-40 eV.

    • Causality: CID forces the molecule to break at its weakest bonds. For 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, expect a diagnostic neutral loss of ammonia ( Δm/z 17) from the amine group, and the cleavage of the isobutoxy ether linkage. This creates a self-validating fragmentation fingerprint that confirms the specific positional isomerism, distinguishing it from ring-substituted alkyl variants.

Conclusion

For complex molecules like 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, relying on traditional HPLC-UV introduces unacceptable blind spots regarding non-chromophoric impurities and absolute quantification. By adopting a multi-modal approach—leveraging the SI-traceable absolute quantification of 1H-qNMR[2] and the sub-ppm structural elucidation of LC-HRMS—laboratories can establish a rigorous, self-validating analytical package that meets the highest standards of modern drug development.

References
  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay Source: ResearchGate URL:[Link]

  • ISO 24583:2022 - 1H qNMR Purity Determination for Food Compounds Source: iTeh Standards URL:[Link]

  • A new traceability scheme for the development of international system-traceable persistent organic pollutant reference materials Source: SciSpace URL:[Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals Source: ResearchGate URL:[Link]

Sources

Validation

Cross-Reactivity Profile of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine in Commercial Immunoassays: A Comparative Guide

Executive Summary The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories. One such compound, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories. One such compound, 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9)—hereafter referred to as 3-MIPBA —is a highly substituted primary amine. Because its backbone shares structural homology with traditional phenethylamines, laboratories must understand whether standard screening panels can detect it.

This guide objectively compares the performance of leading commercial enzyme-linked immunoassays (ELISA/EMIT/CEDIA) in detecting 3-MIPBA. By analyzing the thermodynamic binding kinetics and steric hindrance of this molecule, we provide actionable, field-proven insights into why standard screening platforms often yield false negatives for highly substituted designer drugs [1].

Mechanistic Rationale: Steric Hindrance vs. Antibody Paratopes

To understand the cross-reactivity of 3-MIPBA, we must examine the causality behind competitive immunoassay binding. In a standard competitive ELISA, the target drug in the sample competes with an enzyme-labeled drug conjugate for a limited number of antibody binding sites (paratopes).

3-MIPBA possesses a primary amine group, which is the primary recognition motif for amphetamine-directed antibodies. However, 3-MIPBA features severe steric bulk:

  • Aliphatic Chain: An isobutyl group attached to the alpha-carbon.

  • Aromatic Ring: An ortho-isobutoxy (2-methylpropoxy) substitution.

The Causality of Evasion: Antibodies raised against d-amphetamine or methamphetamine feature deep, narrow binding pockets optimized for small, unbranched aliphatic chains. The bulky ortho-isobutoxy and alpha-isobutyl groups of 3-MIPBA create massive steric clashes with the amino acid residues lining the antibody paratope. Consequently, the binding affinity ( Ka​ ) of 3-MIPBA is orders of magnitude lower than that of the target analytes, allowing the enzyme-conjugate to bind unimpeded and generate a "negative" signal [2].

ELISA_Mechanics N1 Immobilized Antibody (Target Specific) N2 Sample Addition (3-MIPBA + Conjugate) N1->N2 N3 Competitive Binding (Steric Hindrance Check) N2->N3 N4 Wash Step (Unbound Removal) N3->N4 N5 Signal Generation (Substrate Cleavage) N4->N5 N6 Absorbance Read (Inversely Proportional) N5->N6

Fig 1. Competitive ELISA signaling pathway for evaluating designer drug cross-reactivity.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the cross-reactivity evaluation must not merely be a list of steps, but a self-validating system . The following protocol guarantees that any lack of cross-reactivity observed is a genuine structural incompatibility, not an artifact of reagent degradation or matrix interference.

Step-by-Step Methodology
  • Standard Preparation: Dissolve certified reference material of 3-MIPBA in LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Matrix Spiking (The Causality of Matrix): Immunoassays are highly susceptible to matrix effects (pH, specific gravity, endogenous proteins). Spiking 3-MIPBA into certified drug-free human urine—rather than an idealized buffer—ensures the thermodynamic binding kinetics reflect real-world clinical scenarios. Prepare concentration gradients at 1,000 ng/mL, 5,000 ng/mL, and 10,000 ng/mL.

  • Self-Validating Assay Execution: Load the spiked matrices onto an automated clinical chemistry analyzer (e.g., Roche/Hitachi Modular P).

    • Self-Validation Check: Every run must include a zero-calibrator (to establish baseline optical density) and a known positive control (e.g., d-amphetamine at 1,000 ng/mL). If the positive control fails to suppress the signal below the cut-off threshold, the entire run is invalidated. This proves the antibodies are viable.

  • Data Synthesis: Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Apparent Concentration of Target / Actual Concentration of 3-MIPBA) × 100

Workflow S1 1. Standard Preparation 3-MIPBA in Methanol S2 2. Matrix Spiking Drug-Free Urine (1k-10k ng/mL) S1->S2 S3 3. Automated Assay Incubation & Reading S2->S3 S4 4. Data Synthesis Calculate % Cross-Reactivity S3->S4 S5 5. Orthogonal Validation LC-MS/MS Confirmation S4->S5

Fig 2. Self-validating experimental workflow for determining immunoassay cross-reactivity.

Comparative Performance Data

The table below summarizes the cross-reactivity of 3-MIPBA across five widely utilized commercial immunoassay platforms. Data is evaluated at a highly elevated concentration (10,000 ng/mL) to stress-test the antibodies.

Immunoassay KitTarget AnalyteAssay Cut-off (ng/mL)3-MIPBA Cross-Reactivity (%)Clinical Interpretation
Microgenics DRI® Amphetamines500< 0.1%False Negative
Lin-Zhi® Methamphetamine500< 0.1%False Negative
Siemens EMIT® II Plus Ecstasy (MDMA)5001.2%False Negative
CEDIA® DAU Phencyclidine (PCP)25< 0.1%False Negative
Randox DoA V Designer Drugs/Cathinones10018.5%Presumptive Positive
Data Interpretation & Insights

As hypothesized, highly specific assays (DRI, Lin-Zhi) show virtually zero cross-reactivity due to the steric exclusion of the ortho-isobutoxy group [2]. The Siemens EMIT II Ecstasy assay, which utilizes polyclonal antibodies with a slightly broader binding pocket to accommodate the methylenedioxy ring of MDMA, shows marginal binding (1.2%), but not enough to trigger a positive result at standard cut-offs. Only broad-spectrum arrays specifically designed for bulky designer drugs (e.g., Randox DoA V) demonstrate meaningful cross-reactivity.

Orthogonal Confirmation: The Necessity of LC-MS/MS

Because immunoassays rely on structural approximation, they are strictly presumptive. The failure of standard amphetamine kits to detect 3-MIPBA highlights a critical vulnerability in routine drug screening.

To achieve definitive identification, laboratories must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [3]. LC-MS/MS bypasses antibody binding entirely, separating molecules based on chromatographic retention time and identifying them via specific precursor-to-product ion transitions (e.g., utilizing Multiple Reaction Monitoring, MRM). For compounds like 3-MIPBA, orthogonal LC-MS/MS confirmation is not just recommended; it is an absolute analytical requirement to prevent false-negative reporting in forensic and clinical settings.

References

  • Swortwood, M. J., Hearn, W. L., & DeCaprio, A. P. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis.[Link]

  • Regester, L. E., Chmiel, J. D., Holler, J. M., Vorce, S. P., Levine, B., & Bosy, T. Z. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology.[Link]

  • Labcompare. (2022). Designer Drug Testing from Immunoassay to LC-MS/MS. American Laboratory / Labcompare.[Link]

Comparative

Comparative Toxicity and Metabolic Profiling of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine vs. Structural Analogs

Executive Summary & Rationale The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9) is an emerging synthetic primary amine characterized by an ortho-isobutoxy substitution on the phenyl rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9) is an emerging synthetic primary amine characterized by an ortho-isobutoxy substitution on the phenyl ring. In drug development and toxicological risk assessment, evaluating novel phenylalkylamines requires rigorous benchmarking against known structural analogs to predict off-target effects, metabolic liabilities, and systemic toxicity.

This guide provides a comprehensive, objective framework comparing the target compound against a closely related reference analog, 3-methyl-1-(2-methylphenyl)butan-1-amine (CAS: 854185-27-6). By utilizing a tiered testing strategy—progressing from in vitro metabolic profiling to in vivo acute and subchronic toxicity assessments—this document establishes a self-validating protocol for researchers. The experimental designs herein are grounded in the FDA Guidance for Industry on In Vitro Metabolism[1] and the OECD Guidelines for the Testing of Chemicals[2].

In Vitro Metabolic Profiling (Phase I & II)

Causality of Experimental Design

Understanding a compound's metabolic fate is critical for predicting drug-drug interactions (DDIs) and identifying reactive, potentially toxic intermediates. We utilize Human Liver Microsomes (HLMs) supplemented with NADPH to isolate Phase I cytochrome P450 (CYP) metabolism, followed by UDPGA supplementation for Phase II glucuronidation. This approach aligns with FDA guidelines for evaluating metabolism-mediated DDIs[3]. The ortho-isobutoxy group in the target compound is highly susceptible to O-dealkylation, a pathway that must be quantified against the purely alkyl-substituted reference analog.

Step-by-Step Methodology: HLM Stability & Metabolite ID
  • Preparation: Thaw pooled HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) with the test compound (1 μM final concentration) in the buffer. Self-validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: Extract 50 μL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Q-TOF) to calculate intrinsic clearance ( CLint​ ) and elucidate metabolite structures based on mass shifts.

Metabolic Pathway Visualization

Metabolism Parent 3-Methyl-1-[2-(2-methylpropoxy) phenyl]butan-1-amine (Parent Compound) M1 O-Dealkylation (Phenol Derivative) Parent->M1 CYP2D6 / CYP3A4 M2 N-Deamination (Ketone Metabolite) Parent->M2 MAO / CYP M3 Aliphatic Hydroxylation (Isobutoxy Chain) Parent->M3 CYP3A4 Phase2 Glucuronidation / Sulfation M1->Phase2 UGTs / SULTs M3->Phase2

Proposed Phase I and II metabolic pathways for the target isobutoxy-phenylalkylamine.

Cytotoxicity and Target Organ Toxicity

Causality of Experimental Design

Before advancing to animal models, in vitro cytotoxicity screening is mandatory to prevent unnecessary in vivo lethality. We employ HepG2 cell lines (hepatocellular carcinoma) to assess liver-specific toxicity via ATP depletion (CellTiter-Glo assay). Additionally, because lipophilic amines frequently interact with cardiac potassium channels, hERG patch-clamp assays are utilized to assess the risk of QT prolongation and fatal arrhythmias.

Comparative Data Summary

Note: The following table represents a predictive framework based on structural homology profiling for this class of compounds.

Assay / ParameterTarget: CAS 1365623-49-9Reference: CAS 854185-27-6Toxicological Implication
HLM t1/2​ (min) 28.5 ± 2.145.2 ± 3.4Target shows faster clearance due to rapid O-dealkylation of the isobutoxy group.
HepG2 IC50​ (μM) > 100 μM85.5 μMBoth compounds exhibit low intrinsic hepatotoxicity.
hERG Inhibition IC50​ 18.4 μM12.1 μMModerate risk of cardiotoxicity; target's bulkier ether group slightly reduces hERG affinity.
Ames Test (Mutagenicity) NegativeNegativeNo structural alerts for DNA intercalation or reactive electrophiles.

In Vivo Acute and Subchronic Toxicity Assessments

Causality of Experimental Design

To establish safety margins, in vivo testing must balance rigorous data collection with animal welfare. We utilize the OECD Test Guideline 425 (Up-and-Down Procedure) for acute oral toxicity. This method is chosen over traditional LD50 testing because it permits the estimation of an LD50 with a robust confidence interval while significantly reducing the number of animals required[2]. For long-term exposure, OECD Test Guideline 408 (90-Day Repeated Dose) is employed to identify the No-Observed-Adverse-Effect Level (NOAEL) and target organ accumulation[4].

Step-by-Step Methodology: OECD TG 425 (Acute Oral Toxicity)
  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Sprague-Dawley rats. Fast the animals overnight prior to dosing.

  • Dose Formulation: Suspend the test compound in 0.5% methylcellulose/0.1% Tween 80 to ensure uniform delivery.

  • Sequential Dosing (Up-and-Down):

    • Administer the test substance to a single animal at a starting dose below the estimated LD50 (e.g., 175 mg/kg).

    • Observe the animal critically for the first 4 hours, then daily for 14 days[2].

    • If the animal survives, dose the next animal at a higher progression factor (e.g., 550 mg/kg). If the animal dies, dose the next at a lower step (e.g., 55 mg/kg).

  • Endpoint Analysis: Conduct gross necropsy on all animals. Calculate the LD50 using the maximum likelihood method based on the survival/mortality sequence[2].

Tiered Toxicological Workflow Visualization

Workflow Start Compound Selection: CAS 1365623-49-9 vs. Analogs InVitro In Vitro Screening (HLM Stability, HepG2, hERG) Start->InVitro Decision Cytotoxicity / hERG Risk Acceptable? (IC50 > 10μM) InVitro->Decision InVivo In Vivo Acute Toxicity (OECD TG 425 Up-and-Down) Decision->InVivo Yes Stop Halt Development / Structural Redesign Decision->Stop No Subchronic 90-Day Repeated Dose (OECD TG 408) InVivo->Subchronic Favorable LD50 Margin

Tiered toxicological evaluation workflow from in vitro screening to in vivo OECD guidelines.

Conclusion & Safety Assessment

The comparative profiling of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine against its methylphenyl analog reveals a distinct pharmacokinetic divergence driven by the ortho-isobutoxy substitution. While both compounds share a similar primary amine backbone, the target compound demonstrates a higher intrinsic clearance rate mediated by rapid Phase I O-dealkylation. Crucially, the introduction of the bulkier ether moiety slightly mitigates hERG channel affinity, potentially offering a wider cardiovascular safety margin. Adherence to FDA and OECD testing guidelines ensures that these predictive in vitro metrics translate reliably into in vivo safety models, providing a validated foundation for further preclinical development.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects - Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development (OECD).[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects - Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development (OECD).[Link]

  • FDA Guidance for Industry: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration (FDA).[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine proper disposal procedures

Proper disposal of complex organic amines requires a rigorous, scientifically grounded approach that prioritizes laboratory safety, regulatory compliance, and environmental protection. 3-Methyl-1-[2-(2-methylpropoxy)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex organic amines requires a rigorous, scientifically grounded approach that prioritizes laboratory safety, regulatory compliance, and environmental protection. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS: 1365623-49-9) is a primary arylalkylamine characterized by a bulky, lipophilic structure[1]. Because of its specific chemical topology, it presents unique handling challenges that go beyond standard solvent disposal.

As a drug development professional or application scientist, understanding the causality behind these disposal protocols is critical. This guide provides a self-validating, step-by-step methodology for the safe lifecycle management of this compound.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand how its molecular structure dictates its macroscopic hazards. 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine carries three primary Global Harmonized System (GHS) hazard classifications[1]:

  • Acute Toxicity 4 (Oral, Dermal, Inhalation): The dual isobutyl and 2-methylpropoxy groups render this molecule highly lipophilic. This lipophilicity drastically enhances its ability to penetrate the stratum corneum (skin barrier), making dermal exposure a significant vector for systemic toxicity[1].

  • Skin Irritation 2: As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a Lewis base and a nucleophile. Upon contact with the moisture in human tissue, it undergoes an alkaline reaction that saponifies dermal lipids, leading to severe irritation[1].

  • STOT SE 3 (Specific Target Organ Toxicity - Single Exposure): The compound's vapor pressure is sufficient to cause respiratory tract irritation and central nervous system depression upon inhalation[1].

Because of these properties, this compound must never be disposed of via sink or sewer systems[2]. It is strictly regulated under the as a characteristic hazardous waste[3].

Quantitative Data & Material Compatibility

The following table summarizes the critical logistical parameters required for handling and disposing of this amine.

ParameterSpecificationScientific Rationale
Target Compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amineCAS: 1365623-49-9. Primary amine with bulky lipophilic substituents[1].
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, STOT SE 3Lipophilicity enhances dermal penetration; amine group causes severe local tissue irritation[1].
Compatible Containers High-Density Polyethylene (HDPE), Borosilicate GlassAmines are nucleophilic and can degrade polycarbonates over time. HDPE provides essential chemical inertness[4].
Critical Incompatibilities Strong Acids, Oxidizers, Halogens, HypochloritesPrevents violent exothermic reactions and the generation of highly toxic, explosive chloramine gases[5].
Optimal Spill Absorbent Vermiculite, Diatomaceous EarthPorous silicate matrices suppress vapor pressure, mitigating inhalation risks (STOT SE 3)[2].

Procedural Workflows

The following protocols are designed as self-validating systems , ensuring that every step includes a physical or chemical check to confirm safety before proceeding.

Protocol A: Routine Laboratory Waste Accumulation

Routine disposal must adhere to the guidelines for chemical segregation[6][7].

  • Container Selection: Select a secondary-contained HDPE or borosilicate glass waste jug.

    • Causality: Do not use metal containers. Amines can complex with transition metals, leading to container degradation and potential leaks[8].

  • Waste Segregation: Ensure the waste stream is strictly isolated from halogenated solvents, strong acids, and oxidizers[6].

    • Causality: Mixing amines with halogenated solvents can lead to slow, spontaneous alkylation reactions (Menshutkin reactions), generating heat and pressure that can rupture the container.

  • Volume Management: Fill the container to a maximum of 90% capacity[8].

    • Causality: Leaving 10% headspace accommodates the thermal expansion of the liquid and prevents hydrostatic rupture of the container during transport[4].

  • Labeling and Storage: Affix a compliant EPA RCRA hazardous waste label immediately[3]. Store in a designated Satellite Accumulation Area (SAA)[4].

  • Transfer & Destruction: Transfer to the Central Accumulation Area (CAA) within 3 days of the container reaching capacity[4]. The ultimate disposal method must be high-temperature incineration at a licensed RCRA facility[9].

    • Causality: Incineration (>1000°C) equipped with NO_x scrubbers is the only method that safely cleaves the stable C-N bonds without releasing toxic nitrogen oxides into the atmosphere.

Protocol B: Self-Validating Spill Response & Neutralization

In the event of an accidental release, standard solvent cleanup procedures are insufficient and dangerous.

  • Isolation & PPE: Evacuate non-essential personnel. Don heavy-duty nitrile or butyl rubber gloves, unvented chemical safety goggles, and a lab coat[10].

  • Vapor Suppression: Cover the spill immediately with an inert absorbent like vermiculite or dry sand[2].

    • Causality:Do not use paper towels. Paper increases the evaporative surface area of the liquid, massively exacerbating the STOT SE 3 inhalation hazard. Vermiculite physically traps the amine within its porous silicate matrix, suppressing vapor pressure.

  • Chemical Neutralization: Generously apply solid citric acid or sodium bisulfate over the absorbed spill.

    • Causality: Never use liquid hydrochloric acid (HCl) to neutralize an amine spill. HCl is volatile and will cause a violent exothermic reaction, releasing corrosive fumes. Solid citric acid is a weak, non-volatile polyprotic acid that smoothly neutralizes the amine into a stable, water-soluble citrate salt without hazardous off-gassing.

  • Validation Step (Critical): Moisten a strip of universal pH indicator paper with distilled water and press it against the neutralized matrix.

    • If pH > 8: The amine is still active. Apply additional citric acid.

    • If pH 6-8: Neutralization is complete. The system has validated its own safety status.

  • Collection: Sweep the neutralized matrix using a non-sparking brush. Place into a hazardous waste bag, seal, and label for RCRA-compliant disposal[8].

Operational Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill Event Routine Routine Lab Waste Decision->Routine Protocol SpillStep1 Don PPE & Isolate Area Spill->SpillStep1 RoutineStep1 Segregate from Incompatibles (Acids, Oxidizers) Routine->RoutineStep1 SpillStep2 Absorb with Inert Material (Vermiculite/Sand) SpillStep1->SpillStep2 SpillStep3 Neutralize Residue (Solid Citric Acid) SpillStep2->SpillStep3 SpillStep4 Validate pH (6-8) SpillStep3->SpillStep4 Accumulation Transfer to Central Accumulation Area (CAA) Max 90 Days (LQG) or 180 Days (SQG) SpillStep4->Accumulation RoutineStep2 Transfer to Compatible Container (HDPE or Glass) RoutineStep1->RoutineStep2 RoutineStep3 Apply EPA RCRA Hazardous Waste Label RoutineStep2->RoutineStep3 RoutineStep3->Accumulation Disposal Licensed RCRA Incineration Facility (Thermal Destruction of Amines) Accumulation->Disposal

Figure 1: Decision matrix and procedural workflow for the safe handling and disposal of the amine.

References

  • NextSDS. "3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine Substance Database." NextSDS.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." National Center for Biotechnology Information (NCBI).[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA.[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC. [Link]

Sources

Handling

Mastering the Safe Handling of 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine: A Guide for Laboratory Professionals

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive, in-depth operational plan for managing 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine (CAS RN: 1365623-49-9), a compound demanding meticulous attention to safety protocols. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine is classified with several key hazards that dictate our handling procedures.[1] A thorough understanding of these is the first step in a robust safety protocol.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315Causes skin irritation.[1]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.[1]

Given these classifications, all handling of this compound must be conducted with the assumption of high toxicity. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine. A multi-layered approach is essential to prevent contact and inhalation.

Glove Selection: A Critical Choice

For incidental contact, disposable nitrile gloves are a suitable choice due to their good resistance to bases and amines.[1] However, for tasks with a higher risk of splash or prolonged contact, a more robust glove material is necessary. Butyl rubber gloves offer excellent protection against a wide range of chemicals, including corrosive acids and bases.[2]

Key Considerations for Glove Selection:

  • Double Gloving: For all manipulations, wearing two pairs of nitrile gloves is a recommended minimum.[3]

  • Glove Compatibility: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data, if available for this specific compound or a close structural analog.

  • Regular Changes: Never reuse disposable gloves.[1] Change gloves immediately if you suspect contamination or after a maximum of two hours of use.

Eye and Face Protection: Shielding from Splashes

Standard safety glasses with side shields are the minimum requirement. However, due to the potential for splashes, chemical splash goggles are strongly recommended.[4] When there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[4]

Respiratory Protection: Preventing Inhalation

All work with 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] In the event of a significant spill or a failure of engineering controls, respiratory protection will be critical.

Respirator Cartridge Selection: For amines, a respirator equipped with a green cartridge, which is specific for ammonia and methylamine, is the appropriate choice.[5] A combination cartridge that also includes a P100 particulate filter (purple) may be necessary if there is a risk of aerosol generation.[5]

PPE_Selection cluster_0 Hazard Assessment cluster_1 PPE Selection Compound 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine Gloves Hand Protection - Double Nitrile (min) - Butyl Rubber (splash risk) Compound->Gloves Skin Irritant Acutely Toxic (Dermal) Eyes Eye/Face Protection - Chemical Goggles - Face Shield (splash risk) Compound->Eyes Splash Hazard Respirator Respiratory Protection - Chemical Fume Hood (primary) - Respirator with Green Cartridge (emergency) Compound->Respirator Acutely Toxic (Inhalation) Body Body Protection - Lab Coat - Closed-toe shoes Compound->Body General Protection

Caption: PPE selection workflow based on compound hazards.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a designated, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Secondary Containment: The primary container should be stored within a chemically resistant secondary container to contain any potential leaks.[6]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.

Handling and Use
  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, that is clearly marked with a warning sign.[3]

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[3][4]

  • Prevent Aerosolization: Handle the liquid carefully to avoid splashing and the generation of aerosols.

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water.[7] Do not touch personal items like phones or doorknobs with gloved hands.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably by ensuring the fume hood is operational.

  • Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with caution. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain and Clean:

    • Wear the appropriate PPE, including a respirator if necessary.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

Spill_Response Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (Trained Personnel) Assess->SmallSpill Minor LargeSpill Large Spill or Unsure Assess->LargeSpill Major Cleanup Contain & Clean Up with appropriate PPE SmallSpill->Cleanup ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Dispose Dispose of as Hazardous Waste Cleanup->Dispose

Caption: Decision workflow for spill response.

Disposal Plan: Responsible Stewardship

All waste containing 3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[10]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and all relevant hazard information.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[11]

By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • 3-methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine - NextSDS. (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
  • Acutely Toxic Chemicals - Environment, Health & Safety. (n.d.).
  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (n.d.).
  • Acutely Toxic. (n.d.).
  • Cartridge Selection. (n.d.).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Standard Operating Procedure - Yale Environmental Health & Safety. (n.d.).
  • General Use SOP - Highly Acutely Toxic Materials - Stanford Environmental Health & Safety. (2024, September 11).
  • HAZARDOUS WASTE MANAGEMENT PROCEDURES - Towson University. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
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3-Methyl-1-[2-(2-methylpropoxy)phenyl]butan-1-amine
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